N-2-Thiazolylacetoacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)4-6(11)9-7-8-2-3-12-7/h2-3H,4H2,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMDVLIESVGDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220771 | |
| Record name | Acetoacetamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-87-3 | |
| Record name | 3-Oxo-N-2-thiazolylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Thiazolylacetoacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoacetamide, N-2-thiazolyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Thiazolyl)acetoacetamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-OXO-N-2-THIAZOLYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV8AZ0M3ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of N-2-Thiazolylacetoacetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-2-Thiazolylacetoacetamide
Introduction
This compound (CAS No. 705-87-3) is a heterocyclic compound incorporating both a thiazole ring and an acetoacetamide functional group.[1][2][3][] This unique structural combination suggests its potential utility as a building block in medicinal chemistry and materials science. The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the acetoacetamide group offers versatile reactivity for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis, and formulation.
This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. In the absence of extensive published data for this specific molecule, this document serves as both a repository of current knowledge and a practical manual for researchers.
Compound Identification and Basic Properties
A crucial first step in the characterization of any chemical entity is the confirmation of its identity and fundamental properties.
| Property | Value/Description | Source |
| CAS Number | 705-87-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1] |
| Physical Appearance | White to grey-brown powder | [1] |
Chemical Structure
The molecular structure of this compound is foundational to all of its chemical and physical behaviors. The diagram below illustrates the connectivity of the atoms and the key functional groups.
Caption: Chemical structure of this compound.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that influences its suitability for various applications, from reaction conditions to biological assays.
Predicted Solubility
Based on the principle of "like dissolves like," the presence of the polar amide and ketone functionalities, along with the heterocyclic thiazole ring, suggests that this compound will exhibit solubility in polar organic solvents. Amides, in general, are known to be soluble in polar solvents.[5] Its solubility in non-polar solvents is expected to be limited.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the amide and carbonyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the molecule is unlikely to be effectively solvated by non-polar solvents. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of this compound in a range of solvents.[6][7][8]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The thiazole ring and the carbonyl groups in this compound constitute the primary chromophores. Thiazole-containing compounds typically exhibit absorption maxima in the UV region. The exact position and intensity of the absorption bands will be influenced by the overall conjugation of the system.
Predicted Spectral Features:
-
π → π* transitions: Expected at shorter wavelengths, characteristic of the aromatic thiazole ring and the carbonyl groups.
-
n → π* transitions: Possible at longer wavelengths, associated with the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the amide and ketone groups.
Predicted Characteristic IR Absorptions:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | Stretching | 3170 - 3500 | Typical range for N-H stretching in secondary amides. [9] |
| Ketone C=O | Stretching | ~1715 | Characteristic of a saturated ketone. |
| Amide C=O (Amide I) | Stretching | 1630 - 1680 | The carbonyl stretch in amides is at a lower frequency than in ketones due to resonance with the nitrogen lone pair. [10][11][12] |
| Amide N-H (Amide II) | Bending | 1515 - 1570 | This is a characteristic and often intense peak for secondary amides. [10] |
| C-N | Stretching | 1200 - 1400 | Associated with the amide and thiazole C-N bonds. |
| C=N | Stretching | ~1600 | Characteristic of the thiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Predicted Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |
| Amide N-H | 8.0 - 9.0 | Broad singlet | The amide proton is typically deshielded and may exhibit broadness due to quadrupole effects and exchange. |
| Thiazole C-H | 7.0 - 8.0 | Doublets | The two protons on the thiazole ring will be in the aromatic region and will likely appear as doublets due to coupling with each other. |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | These protons are alpha to two carbonyl groups, leading to significant deshielding. They are not expected to couple with other protons. |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift from typical alkane protons. |
¹³C NMR Predicted Chemical Shifts:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Ketone C=O | 195 - 210 | Typical range for a ketone carbonyl carbon. |
| Amide C=O | 160 - 180 | Amide carbonyl carbons are generally more shielded than ketone carbonyls. [9] |
| Thiazole Carbons | 110 - 160 | The carbons of the heterocyclic aromatic ring will appear in this region. |
| Methylene (-CH₂-) | 40 - 60 | This carbon is situated between two electron-withdrawing carbonyl groups. |
| Methyl (-CH₃) | 20 - 30 | The methyl carbon is adjacent to a carbonyl group. |
Synthesis Outline
A plausible synthetic route to this compound involves the acylation of 2-aminothiazole. A similar procedure has been described for related compounds. [13][14]A potential method could involve the reaction of 2-aminothiazole with diketene or ethyl acetoacetate under appropriate conditions. The synthesis of a related compound, N-(thiazol-2-yl)-2-tosylacetamide, proceeds via the acylation of 2-aminothiazole with 2-tosylacetyl chloride. [15][16]
Conclusion
While specific experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The outlined protocols for determining solubility, melting point, pKa, and spectroscopic properties are based on well-established, reliable methods. The predictive data, grounded in the principles of organic chemistry and spectroscopy, offer valuable insights for researchers initiating work with this compound. As a molecule with significant potential in various fields of chemical research, the systematic application of these methodologies will be crucial in unlocking its full utility.
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An In-depth Technical Guide to the Molecular Structure and Characterization of N-2-Thiazolylacetoacetamide
Abstract
N-2-Thiazolylacetoacetamide, also commonly known as 2-Acetamidothiazole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a reactive acetamide group appended to a biologically active thiazole ring, renders it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, and standard protocols for its synthesis and characterization. We delve into the causality behind experimental choices in its synthesis and the synergistic use of modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—to provide a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in pharmaceutical science.[1][2] It is a core component of numerous natural and synthetic molecules with a wide array of biological activities, including the essential vitamin thiamine (B1).[2] The incorporation of a thiazole moiety can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.
This compound (CAS No: 2719-23-5) serves as a fundamental building block that combines the thiazole pharmacophore with an acetoacetamide side chain.[3][4] This structure is a precursor for a variety of derivatives explored for their potential antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties.[1][3][5] Understanding its core structure and reactivity is paramount for leveraging its full potential in rational drug design.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of an acetyl group (CH₃CO) bonded to the nitrogen atom of 2-aminothiazole. The IUPAC name for this compound is N-(1,3-thiazol-2-yl)acetamide.[4]
Caption: 2D molecular structure of this compound.
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂OS | [4] |
| Molecular Weight | 142.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 2719-23-5 | [4] |
| Solubility | Soluble in polar organic solvents | [3] |
| SMILES | CC(=O)NC1=NC=CS1 | [4] |
| InChIKey | WXPLRSVMGRAIGW-UHFFFAOYSA-N | [4] |
Crystal structure data confirms a monoclinic crystal system for the solid state, with the structure stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds between adjacent molecules.[6] This hydrogen bonding potential is a critical consideration in drug development for predicting interactions with protein active sites.
Synthesis and Purification: A Validated Protocol
A reliable and commonly cited method for the synthesis of this compound is the acylation of 2-aminothiazole. The following protocol is based on established literature procedures.[6]
Expertise in Action: Causality Behind the Protocol
The choice of acetyl chloride as the acylating agent is driven by its high reactivity, ensuring an efficient reaction. Dry acetone is used as the solvent to prevent the hydrolysis of the highly reactive acetyl chloride. The reaction is performed under reflux to provide the necessary activation energy to drive the reaction to completion. The final product is precipitated by pouring the reaction mixture into acidified cold water; the acid ensures that any unreacted 2-aminothiazole remains protonated and water-soluble, facilitating its separation from the desired neutral product.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (2.6 g, 26 mmol).
-
Dissolution: Add 60 mL of dry acetone to the flask and stir until the 2-aminothiazole is fully dissolved.
-
Acylation: Carefully add acetyl chloride (2.04 g, 26 mmol) to the solution. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling the mixture to room temperature, pour it into a beaker containing 100 mL of acidified cold water (pH ~4-5).
-
Filtration: A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with cold acetone (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from ethyl acetate to yield single crystals of this compound.
Caption: Correlation of molecular fragments to expected spectroscopic signals.
Role in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in the chemical reactivity of its constituent parts:
-
Amide Nitrogen: The N-H proton can be deprotonated, allowing for further substitution and the creation of more complex derivatives.
-
Thiazole Ring: The ring can be functionalized, for example, through electrophilic substitution at the C5 position, although the acetamido group directs reactivity. [2]3. Methyl Group: The protons on the methyl group adjacent to the carbonyl can be removed under strong basic conditions, creating a nucleophilic enolate for C-C bond formation.
This chemical versatility allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of the resulting derivatives. Research has shown that compounds derived from this scaffold exhibit promising biological activities, including potential as tubulin polymerization inhibitors for cancer therapy and as antimicrobial agents. [5][7]
Conclusion
This compound is a compound of fundamental importance in the field of heterocyclic and medicinal chemistry. Its straightforward synthesis and the rich chemical reactivity of its structure make it an invaluable starting material for the development of novel compounds with therapeutic potential. A thorough understanding of its molecular structure, confirmed through a multi-faceted spectroscopic approach, provides the trustworthy foundation required for its application in advanced drug discovery programs.
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Ahmad, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 64. Available from: [Link]
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The Versatile N-2-Thiazolylacetoacetamide Scaffold: A Technical Guide for Drug Discovery
Introduction: The Thiazole Moiety as a Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold in the design of novel therapeutics. This guide focuses on a specific, yet highly versatile derivative: N-2-Thiazolylacetoacetamide. While direct and extensive literature on this exact molecule is limited, its constituent parts—the 2-aminothiazole core and the acetoacetamide side chain—are both well-established pharmacophores. This guide will provide a comprehensive overview of the synthesis, chemical properties, and, most importantly, the vast potential of this compound and its derivatives in the landscape of modern drug discovery. We will delve into the rationale behind its design and explore its promise in generating novel candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Chemical Properties and Rationale for Use
This compound is an organic compound featuring an acetoacetamide group linked to the 2-position of a thiazole ring. The acetoacetamide moiety is characterized by a β-ketoamide structure, which imparts specific chemical reactivity.
Key Chemical Features:
-
Keto-Enol Tautomerism: The active methylene group flanked by two carbonyl groups allows for keto-enol tautomerism. This property is crucial for its utility as a building block in the synthesis of more complex heterocyclic systems.
-
Hydrogen Bonding Capability: The amide and ketone functionalities provide both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Chelating Properties: The 1,3-dicarbonyl system can act as a chelating agent for metal ions, a feature that can be exploited in the design of metalloenzyme inhibitors.
These chemical characteristics make this compound a highly attractive starting material for generating diverse chemical libraries for high-throughput screening.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward process that can be achieved through the acetoacetylation of 2-aminothiazole. Several methods can be employed for the acetoacetylation of amines, with the use of diketene or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) being common and efficient approaches.
Core Synthetic Pathway:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Acetoacetylation using Diketene):
Materials:
-
2-Aminothiazole
-
Diketene
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in an appropriate anhydrous solvent.
-
Addition of Diketene: While stirring the solution, add diketene (1.1 equivalents) dropwise via a dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the presence of the characteristic acetoacetamide and thiazole moieties.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The true potential of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives with significant biological activities. The N-2-thiazolylacetamide scaffold has been extensively explored, yielding compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of N-2-thiazolylacetamide derivatives. These compounds have been shown to target various cancer cell lines through different mechanisms of action.
| Derivative Class | Target Cancer Cell Lines | Reported IC50 Values | Reference |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide | MCF7 (Breast Cancer) | 38.0 µM - 40.6 µM | [2] |
| N-(thiazol-2-yl)-2-thiophene carboxamide | Abl Kinase | Low nanomolar affinity | [3] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide derivatives | Dual inhibitors of Abl and Src tyrosine kinases | - | [3] |
| Thiazole-2-acetamide derivatives | Tubulin polymerization inhibitors | IC50 of 2.69 µM | [2] |
Antimicrobial Activity:
The thiazole nucleus is a well-known pharmacophore in antimicrobial agents. Derivatives of N-2-thiazolylacetamide have shown promising activity against a spectrum of bacterial and fungal pathogens.
| Derivative Class | Target Microorganisms | Reported MIC Values | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | S. aureus, E. coli, C. albicans, A. niger | 13.4 µM - 26.7 µM | [2] |
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | 3.9 µg/mL | [4] |
Logical Progression to Bioactive Derivatives:
Caption: Potential synthetic pathways from this compound to novel drug candidates.
Conclusion: A Scaffold with Untapped Potential
This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the inherent biological relevance of its constituent moieties provide a solid foundation for the generation of diverse and potent compound libraries. The extensive body of research on related N-2-thiazolylacetamide derivatives strongly suggests that further investigation into the chemical space around this compound will be a fruitful endeavor for researchers and drug development professionals. This guide serves as a foundational resource to stimulate and support such explorations, with the ultimate goal of translating the potential of this versatile scaffold into tangible clinical benefits.
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC. Available from: [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available from: [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Potential Utility of N-2-Thiazolylacetoacetamide
Abstract: This technical guide provides a comprehensive overview of N-2-Thiazolylacetoacetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While the specific discovery and historical timeline of this molecule are not extensively documented in accessible literature, this guide elucidates its chemical nature by examining its constituent moieties: the versatile 2-aminothiazole core and the reactive acetoacetamide group. A detailed, plausible synthetic protocol is presented, grounded in established chemical principles, to facilitate its laboratory preparation. Furthermore, this guide explores the potential biological significance and applications of this compound by drawing parallels with structurally related compounds that have demonstrated a range of pharmacological activities. This document is intended to serve as a foundational resource for scientists and professionals engaged in the exploration of novel thiazole-based therapeutic agents.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of biologically active compounds. The thiazole nucleus is present in numerous natural products, most notably Vitamin B1 (Thiamine), and is a key component in a variety of synthetic drugs with diverse therapeutic applications.
Marketed drugs containing the thiazole ring span a wide range of indications, including anticancer agents like Dasatinib, antiviral drugs such as Ritonavir, and anti-inflammatory medications like Meloxicam.[1] The prevalence of the thiazole moiety in successful pharmaceuticals underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.
The derivatization of the 2-aminothiazole core, in particular, has been a fruitful area of research, leading to the discovery of compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The amino group at the 2-position provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.
This guide focuses on a specific derivative, this compound, which combines the 2-aminothiazole scaffold with an acetoacetamide side chain. The acetoacetamide moiety is a β-keto amide, a functional group known for its diverse reactivity and its presence in various biologically active compounds. The exploration of this compound, therefore, represents a logical progression in the ongoing effort to expand the chemical space of thiazole-based compounds for potential therapeutic applications.
Discovery and History of this compound: A Deductive Approach
The synthesis of 2-aminothiazole derivatives dates back to the late 19th century, with the Hantzsch thiazole synthesis being a foundational method.[1] The exploration of N-acyl derivatives of 2-aminothiazole likely followed as a natural course of investigation into the chemical reactivity of this heterocyclic amine.
The acetoacetamide moiety has also long been a staple in organic synthesis. Plausible synthetic routes to this compound would involve the acylation of 2-aminothiazole with a reactive derivative of acetoacetic acid, such as an acyl chloride or an ester, or through reaction with diketene. These are fundamental organic reactions that would have been accessible to chemists for many decades.
It is probable that this compound was first synthesized as part of a broader study on the derivatization of 2-aminothiazole or in the exploration of the chemistry of β-keto amides. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, indicating it has been characterized and documented at some point. However, without a primary publication, the specific context of its discovery, including the researchers involved and the initial purpose of its synthesis, remains to be fully elucidated.
Synthesis of this compound: A Plausible and Detailed Protocol
The following section provides a detailed, step-by-step methodology for a plausible and efficient synthesis of this compound in a laboratory setting. The proposed synthesis is based on the well-established reaction between 2-aminothiazole and ethyl acetoacetate.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Crystalline Solid |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Liquid |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Liquid |
| This compound | C₇H₈N₂O₂S | 184.22 | Solid (Predicted) |
Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (5.0 g, 49.9 mmol, 1.0 eq).
-
Add anhydrous ethanol (50 mL) to the flask and stir the mixture until the 2-aminothiazole is fully dissolved.
Step 2: Addition of Reagent
-
To the stirred solution of 2-aminothiazole, add ethyl acetoacetate (7.15 g, 54.9 mmol, 1.1 eq) dropwise at room temperature.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 2-aminothiazole spot indicates the completion of the reaction.
Step 4: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
Step 5: Purification (Optional)
-
If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Rationale for Experimental Choices
-
Solvent: Anhydrous ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reflux conditions. The "anhydrous" specification is important to prevent potential side reactions involving water.
-
Stoichiometry: A slight excess of ethyl acetoacetate (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 2-aminothiazole.
-
Temperature: The reaction is carried out at reflux to provide the necessary activation energy for the amidation reaction to proceed at a reasonable rate.
-
Work-up: Cooling and concentration are employed to maximize the yield of the crystalline product. Washing with cold solvent helps to remove soluble impurities without significantly dissolving the desired product.
Potential Biological Activities and Applications
While specific biological data for this compound is not widely published, the known activities of structurally similar compounds provide a strong basis for predicting its potential applications.
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An In-depth Technical Guide to Investigating the Therapeutic Potential of N-2-Thiazolylacetoacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current scientific literature, N-2-Thiazolylacetoacetamide is a novel chemical entity with no published data on its specific biological activities. This guide, therefore, presents a strategic and hypothetical framework for its initial investigation, drawing upon the well-established pharmacological profiles of its core chemical moieties: the thiazole ring and the acetamide group. The proposed targets and experimental workflows are predictive and necessitate empirical validation.
Introduction: The Rationale for Investigating this compound
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Its unique electronic configuration and synthetic tractability have made it a focal point in the discovery of novel therapeutic agents.[1] Similarly, the acetamide functional group is a common feature in many pharmacologically active molecules, contributing to their binding interactions and overall physicochemical properties.[3][4] The conjugation of these two moieties in this compound presents an intriguing prospect for novel drug discovery. This technical guide provides a comprehensive, albeit predictive, exploration of its potential therapeutic targets and outlines a rigorous, multi-pronged experimental strategy for their validation.
Part 1: Postulated Therapeutic Landscapes
Based on the extensive literature on thiazole and acetamide derivatives, we can hypothesize several key therapeutic areas where this compound may exhibit significant activity.
Oncology
Thiazole-containing compounds are well-documented as potent anticancer agents, targeting various hallmarks of cancer.[5][6] They have been shown to inhibit key enzymes and pathways involved in cell proliferation, survival, and metastasis.[2]
Potential Molecular Targets in Oncology:
-
Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[2] Key kinase families to investigate include:
-
Enzyme Inhibition: Thiazole derivatives have demonstrated inhibitory activity against a range of enzymes critical for cancer cell metabolism and survival.[2]
-
Microtubule Disruption: Some thiazole-containing compounds interfere with tubulin polymerization, a validated anticancer mechanism.[2]
Infectious Diseases
The thiazole ring is a core component of many antimicrobial agents.[8][9]
Potential Molecular Targets in Microbiology:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes is a common mechanism of action.
-
Biofilm Formation: Inhibition of microbial biofilm formation is an increasingly important therapeutic strategy.
Inflammatory Disorders
Certain thiazole derivatives have shown anti-inflammatory properties, suggesting a potential role in treating inflammatory conditions.[3]
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: Key enzymes in the prostaglandin synthesis pathway.
-
Cytokine Signaling Pathways: Modulation of pro-inflammatory cytokine production or signaling.
Part 2: A Strategic Experimental Workflow for Target Identification and Validation
A systematic and tiered approach is essential for efficiently evaluating the therapeutic potential of a novel compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target engagement and mechanism of action studies.
Caption: A tiered experimental workflow for the systematic investigation of this compound.
Phase 1: Broad Spectrum Phenotypic Screening
The initial step is to perform broad screening assays to identify any significant biological activity.
Protocol 1: In Vitro Cytotoxicity Screening
-
Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.
-
Methodology:
-
Utilize a standardized cell viability assay, such as the MTT or resazurin reduction assay.[11]
-
Screen the compound at a single high concentration (e.g., 10 µM) against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).
-
Include appropriate positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
-
Rationale: This provides a broad, unbiased view of the compound's potential anticancer activity and can help prioritize cell lines for further investigation.
Protocol 2: Antimicrobial Screening
-
Objective: To determine if this compound possesses antibacterial or antifungal activity.
-
Methodology:
-
Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Prepare serial dilutions of the compound in appropriate growth media.
-
Inoculate with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions and determine the lowest concentration that inhibits visible growth.
-
-
Rationale: This is a standard and quantitative method for assessing antimicrobial potency.[8]
Phase 2: Hit Confirmation and Potency Determination
If significant activity is observed in Phase 1, the next step is to confirm the "hit" and quantify its potency.
Protocol 3: Dose-Response Analysis
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound in the most sensitive cell line(s) or microbial strain(s).
-
Methodology:
-
Prepare a 10-point, 3-fold serial dilution of the compound.
-
Perform the relevant assay (e.g., cell viability, microbial growth) with this range of concentrations.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50/EC50 value.
-
-
Rationale: This provides a quantitative measure of the compound's potency, which is essential for comparing its activity with that of other compounds and for guiding further studies.[12]
| Hypothetical Dose-Response Data | This compound | Control Compound (e.g., Doxorubicin) |
| Cell Line | IC50 (µM) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 2.5 | 0.8 |
| A549 (Lung Cancer) | 5.1 | 1.2 |
| HCT116 (Colon Cancer) | 1.8 | 0.5 |
Phase 3: Target Deconvolution and Mechanism of Action
Once a potent biological activity is confirmed, the focus shifts to identifying the specific molecular target(s) and elucidating the mechanism of action.
Protocol 4: Broad Kinase/Enzyme Panel Screening
-
Objective: To identify potential enzyme targets through a broad in vitro screening panel.
-
Methodology:
-
Submit the compound for screening against a commercial panel of hundreds of purified kinases or other relevant enzymes (e.g., proteases, phosphatases).
-
The assay is typically performed at a single high concentration of the compound (e.g., 10 µM).
-
The percentage of inhibition of each enzyme's activity is determined.
-
-
Rationale: This is an efficient method to rapidly identify high-affinity interactions with specific enzymes, providing strong leads for direct targets.[13]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Protocol 5: Target Engagement Assays
-
Objective: To confirm that the compound directly binds to the putative target in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
Surface Plasmon Resonance (SPR): An in vitro biophysical technique to quantify the binding affinity (KD) and kinetics of the interaction between the compound and the purified target protein.[14]
-
-
Rationale: These assays provide direct evidence of target binding, which is a critical step in validating a proposed mechanism of action.
Protocol 6: Mechanism of Action Studies
-
Objective: To elucidate the downstream cellular consequences of target engagement.
-
Methodology:
-
Western Blotting: To measure changes in the phosphorylation status or expression levels of the target protein and downstream signaling components.
-
Gene Expression Analysis (qPCR or RNA-seq): To identify changes in gene expression profiles induced by the compound.
-
Cell-based functional assays: Such as cell cycle analysis (flow cytometry) or apoptosis assays (e.g., caspase activation, Annexin V staining).
-
-
Rationale: These experiments connect the direct binding of the compound to its target with the observed cellular phenotype (e.g., cytotoxicity).
Conclusion
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known pharmacological properties of its thiazole and acetamide components, a rational and systematic investigation can be undertaken. The multi-phased experimental workflow detailed in this guide, progressing from broad phenotypic screening to specific target validation and mechanism of action studies, provides a robust framework for elucidating its biological activities. The successful execution of this strategy will be instrumental in determining the potential of this compound as a lead compound for future drug development efforts.
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Methodological & Application
Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry
An Application Note and Protocol for the Synthesis of N-2-Thiazolylacetoacetamide
The thiazole ring is a cornerstone scaffold in modern drug discovery, recognized for its presence in a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The N-acylation of 2-aminothiazole, in particular, serves as a versatile strategy for generating novel molecular entities with modulated physicochemical and biological profiles.[4] This document provides a comprehensive guide to the synthesis of this compound, a key intermediate and building block in the development of more complex therapeutic candidates. As a senior application scientist, this guide is structured to provide not just a procedural walkthrough but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.
Reaction Principle: Nucleophilic Acyl Condensation
The synthesis of this compound from 2-aminothiazole and ethyl acetoacetate proceeds via a nucleophilic acyl condensation reaction. The primary amino group (-NH₂) on the 2-aminothiazole ring acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This reaction is typically conducted at an elevated temperature, which serves a dual purpose: it provides the necessary activation energy for the reaction and facilitates the removal of the ethanol byproduct, driving the equilibrium towards the formation of the desired amide product. This direct amidation approach is a fundamental and efficient method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.
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Experimental Applications of N-2-Thiazolylacetoacetamide: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of N-2-Thiazolylacetoacetamide and its derivatives. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond rigid templates to offer a narrative grounded in scientific expertise and practical experience.
I. Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] Its presence in clinically approved drugs like the anticancer agent Dasatinib highlights the therapeutic potential of this heterocyclic moiety.[1] The unique electronic properties of the thiazole nucleus, particularly the ability of its nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for designing molecules that can effectively interact with biological targets such as proteins and enzymes.[1] this compound, as a member of this important class of compounds, offers a versatile platform for the development of novel therapeutic agents. This guide will explore its potential in two key areas of drug discovery: antimicrobial and anticancer applications.
II. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process that allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). A common and efficient route involves the initial synthesis of a 2-aminothiazole core, followed by acylation.
This protocol is adapted from established methods for the synthesis of related thiazole derivatives and provides a general framework for producing this compound analogs.[3][4]
Step 1: Synthesis of 2-Amino-4-arylthiazole
-
In a round-bottom flask, combine an appropriate p-substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-amino-4-arylthiazole intermediate.
Step 2: Synthesis of N-(4-arylthiazol-2-yl)-2-chloroacetamide
-
Dissolve the 2-amino-4-arylthiazole intermediate (0.01 mol) in a suitable solvent such as dry acetone.
-
Add chloroacetyl chloride (0.012 mol) dropwise to the solution while stirring in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the mixture into acidified cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the N-(4-arylthiazol-2-yl)-2-chloroacetamide.
Step 3: Synthesis of the final this compound derivative
-
A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamide (0.01 mol) and a corresponding substituted aniline (0.02 mol) can be refluxed for 7–8 hours.[3]
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: General synthetic scheme for this compound derivatives.
III. Antimicrobial Applications
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[5][6][7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4]
This protocol provides a standardized method for screening the antibacterial activity of synthesized this compound derivatives.[5][8]
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface. Impregnate each disc with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[9]
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound Reference | Test Organism | MIC (µM) | Source |
| Derivative d1 | E. coli | 26.7 | [3] |
| Derivative d2 | C. albicans | 13.4 | [3] |
| Derivative d3 | A. niger | 13.4 | [3] |
IV. Anticancer Applications
The thiazole scaffold is a key feature in many anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines.[10][11] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways.[12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: General Mechanism of Anticancer Activity
Caption: Potential anticancer mechanisms of thiazole derivatives.
Table 2: Representative Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Source |
| Derivative 10a | PC-3 (Prostate) | 7 ± 0.6 | [15] |
| Derivative 10a | MCF-7 (Breast) | 4 ± 0.2 | [15] |
| Derivative 10o | MDAMB-231 (Pancreatic) | 3 ± 0.2 | [15] |
| Compound 3d | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [14][16] |
| Compound 3h | HT-29 (Colon) | 3.1 ± 0.030 | [14][16] |
| Compound 3b | PC3 (Prostate) | 12.6 ± 0.302 | [14][16] |
V. Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of the thiazole scaffold allows for extensive structural modifications to optimize potency and selectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate rational drug design and advance these promising molecules towards clinical applications.
VI. References
-
Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Source: PubMed. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - MDPI. Source: MDPI. URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. Source: PubMed. URL: [Link]
-
Title: One pot Synthesis of Novel Thiazole Derivatives as Potential Antimicrobial Agents. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Source: PubMed. URL: [Link]
-
Title: Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
-
Title: Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Source: Taylor & Francis Online. URL: [Link]
-
Title: Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PubMed Central. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. Source: MDPI. URL: [Link]
-
Title: Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. Source: Scholars Research Library. URL: [Link]
-
Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. Source: MDPI. URL: [Link]
-
Title: N-(Thiazol-2-yl)acetamide - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed Central. Source: National Institutes of Health. URL: [Link]
-
Title: Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. Source: PubMed. URL: [Link]
-
Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed. Source: PubMed. URL: [Link]
-
Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PubMed Central. Source: National Institutes of Health. URL: [Link]
-
Title: (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Source: National Institutes of Health. URL: [Link]
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Application Notes and Protocols for a Novel Antimicrobial Candidate: N-2-Thiazolylacetoacetamide
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action[1]. Thiazole, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antibacterial and antifungal effects[2][3][4]. The thiazole moiety is a key component in various antimicrobial agents, valued for its ability to interact with biological targets[5][6]. Thiazole derivatives have demonstrated a variety of antimicrobial mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, which is crucial for bacterial cell division[1][6][7]. This document provides a detailed guide for the comprehensive in vitro evaluation of a novel thiazole derivative, N-2-Thiazolylacetoacetamide, as a potential antimicrobial agent.
These protocols are designed to be robust and self-validating, guiding the researcher from initial compound handling to the precise determination of its antimicrobial efficacy against a panel of clinically relevant microorganisms. By adhering to these standardized methods, researchers can generate reproducible and comparable data, a cornerstone for the successful progression of any new antimicrobial candidate through the drug discovery pipeline[8][9].
PART 1: Compound Handling and Stock Solution Preparation
The accurate determination of antimicrobial activity begins with the correct handling and solubilization of the test compound. The physicochemical properties of this compound, such as its solubility, will dictate the choice of solvent and the achievable concentration range for testing.
Rationale: A well-dissolved and stable stock solution is critical for the accuracy and reproducibility of susceptibility testing. Using an inappropriate solvent or failing to achieve complete dissolution can lead to inaccurate and misleading Minimum Inhibitory Concentration (MIC) values. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its broad solubilizing power and compatibility with most assay formats at low final concentrations.
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility:
-
Begin by performing preliminary solubility tests in common laboratory solvents (e.g., sterile distilled water, ethanol, methanol, DMSO).
-
Aim for a stock solution concentration that is at least 100-fold higher than the highest concentration to be tested in the assay to minimize the final solvent concentration in the assay medium.
-
-
Stock Solution Preparation (Example using DMSO):
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particulates. If present, the solution should be filtered through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
PART 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold-standard method for determining the MIC of a novel antimicrobial agent. This quantitative assay establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism in a liquid medium[9][10].
Rationale: This method is highly reproducible and allows for the testing of multiple compounds against various microorganisms in a high-throughput manner using 96-well microtiter plates. The results are crucial for understanding the potency of the compound and for guiding further studies.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the disk diffusion assay.
Protocol 3: Disk Diffusion Assay
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Allow the plate to dry for 3-5 minutes.[8]
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known amount of this compound (e.g., 10-30 µg per disk). This is achieved by applying a small volume (e.g., 10 µL) of a concentrated stock solution to each disk and allowing the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm and even contact.
-
Include positive control disks (e.g., ciprofloxacin 5 µg) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]
-
Following incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
-
Data Presentation: Zone of Inhibition for this compound
| Microorganism | ATCC Strain No. | Zone of Inhibition (mm) for this compound (µ g/disk ) | Positive Control (e.g., Ciprofloxacin 5 µg) Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | [Enter Data] | [Enter Data] |
| Escherichia coli | 25922 | [Enter Data] | [Enter Data] |
| Pseudomonas aeruginosa | 27853 | [Enter Data] | [Enter Data] |
PART 4: Potential Mechanism of Action and Further Investigations
The thiazole core is known to be a versatile scaffold for targeting various bacterial processes.[1][6] Based on existing literature for related thiazole derivatives, this compound may exert its antimicrobial effect through several potential mechanisms.
Hypothesized Signaling Pathway Inhibition
Caption: Potential bacterial targets for this compound.
Further Steps for Mechanistic Elucidation:
-
Enzyme Inhibition Assays: Conduct in vitro assays with purified bacterial enzymes such as DNA gyrase, topoisomerase IV, and FtsZ to determine if this compound directly inhibits their activity.[1][7][11]
-
Macromolecular Synthesis Assays: Evaluate the effect of the compound on the synthesis of DNA, RNA, protein, and peptidoglycan in bacterial cells.
-
Cell Morphology Studies: Utilize microscopy techniques, such as scanning electron microscopy (SEM), to observe any changes in bacterial cell morphology after treatment with the compound, which could indicate effects on the cell wall or membrane.[12]
-
Time-Kill Kinetic Assays: Determine whether the compound is bacteriostatic or bactericidal and the rate at which it kills the bacteria.[13]
Conclusion
This application note provides a comprehensive and structured approach for the initial antimicrobial characterization of the novel compound, this compound. By following these detailed protocols, researchers can obtain reliable and high-quality data on its spectrum of activity and potency. The insights gained from these assays are fundamental for making informed decisions about the future development of this promising thiazole derivative as a potential new antimicrobial agent in the fight against infectious diseases.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry.
- Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). PubMed.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
- Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds. (n.d.). BenchChem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. (2021). Egyptian Journal of Chemistry.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
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- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-2-Thiazolylacetoacetamide as a Versatile Building Block in Organic Synthesis
<end_of_thought>
Abstract
N-2-Thiazolylacetoacetamide is a highly functionalized and versatile building block in modern organic synthesis. Its unique structural motif, incorporating a reactive acetoacetamide moiety and a biologically significant thiazole ring, renders it an invaluable precursor for the construction of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of novel compounds with potential therapeutic applications. Detailed, field-proven protocols for key transformations are presented, alongside mechanistic insights and comparative data to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions and its metabolic stability. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a readily accessible and highly reactive starting material for the elaboration of this important heterocyclic system. The presence of the acetoacetamide functionality provides multiple reactive sites for cyclization, condensation, and substitution reactions, enabling the generation of complex molecular architectures.[3]
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound is rooted in the reactivity of its acetoacetamide group. The active methylene group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic enolate, while the carbonyl groups themselves are susceptible to attack by various nucleophiles. This dual reactivity allows for a rich and diverse chemistry.
Diagram 1: Key Reactive Sites of this compound
Caption: Key reactive sites in this compound.
Application in the Synthesis of Bioactive Heterocycles
Synthesis of Novel Thiazole-Containing Pyridinones
The reaction of this compound with various reagents can lead to the formation of fused heterocyclic systems with potential biological activity. One such application is the synthesis of thiazolyl-substituted pyridinone derivatives, which are of interest in drug discovery.
Protocol 1: Synthesis of a Thiazolyl-Pyridinone Derivative
This protocol describes a cyclocondensation reaction to form a novel pyridinone scaffold.
Materials and Reagents:
-
This compound
-
Cinnamonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and cinnamonitrile (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired thiazolyl-pyridinone derivative.
Data Presentation: Representative Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Thiazolyl-Pyridinone | C₁₄H₁₁N₃O₂S | 285.32 | 75 | 210-212 |
Diagram 2: Workflow for Thiazolyl-Pyridinone Synthesis
Caption: Experimental workflow for thiazolyl-pyridinone synthesis.
Hantzsch-Type Synthesis of Substituted Thiazoles
While this compound already contains a thiazole ring, its acetoacetamide moiety can participate in Hantzsch-type reactions to construct a second thiazole ring, leading to bis-thiazole derivatives. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[4][5]
Protocol 2: Synthesis of a Bis-Thiazole Derivative
This protocol outlines the synthesis of a bis-thiazole system starting from this compound. This involves the initial conversion of the acetoacetamide to a thioamide functionality.
Part A: Thionation of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) portion-wise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding thioamide.
Part B: Hantzsch Cyclization
-
Dissolve the thioamide from Part A (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours.[6]
-
Cool the reaction to room temperature and neutralize with a weak base (e.g., 5% Na₂CO₃ solution).[4]
-
The precipitated product is collected by filtration, washed with water, and dried.
Data Presentation: Expected Outcomes
| Step | Product | Expected Yield (%) |
| Part A | Thioamide Intermediate | 60-70 |
| Part B | Bis-Thiazole Derivative | 70-85 |
Diagram 3: Hantzsch-Type Synthesis of a Bis-Thiazole
Caption: Logical relationship in bis-thiazole synthesis.
Synthesis of Novel Antimicrobial Agents
The thiazole nucleus is a key component in many antimicrobial agents.[7][8] By modifying the this compound scaffold, it is possible to synthesize novel compounds with potential antimicrobial activity.
Protocol 3: Synthesis of N-(4-(Aryl)-thiazol-2-yl)-2-chloroacetamide Derivatives
This multi-step protocol first builds a substituted 2-aminothiazole and then acylates it to produce the target chloroacetamide derivatives, which are versatile intermediates for further derivatization.[9][10]
Step A: Synthesis of 4-(Aryl)thiazol-2-amine
-
A mixture of a substituted p-acetophenone (e.g., p-bromoacetophenone) (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[9]
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the solid intermediate is isolated.[9]
Step B: Synthesis of N-(4-(Aryl)-thiazol-2-yl)-2-chloroacetamide
-
The 4-(Aryl)thiazol-2-amine from Step A (0.01 mol) is dissolved in a suitable solvent like benzene.[10]
-
The solution is cooled to 0-5 °C, and chloroacetyl chloride (0.01 mol) is added dropwise.[10]
-
The mixture is then refluxed for 2 hours.[10]
-
Removal of the solvent under reduced pressure yields the crude product, which can be recrystallized.[10]
This chloroacetamide intermediate can then be reacted with various amines to generate a library of compounds for antimicrobial screening.[9]
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final products should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm their identity and purity.[9] Melting point determination can also serve as a useful indicator of purity.[4]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its inherent reactivity and the biological significance of the thiazole moiety make it a valuable starting point for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of the rich chemistry of this compound and to aid in the development of novel therapeutic agents.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Gull, Y., & Ayaz, M. (2024). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. ResearchGate. Available from: [Link]
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Kumar, R., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Scientific Reports, 10(1), 1-16. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
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Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. Available from: [Link]
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Kulkarni, S. K., & Kulkarni, M. V. (2012). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry, 1(2), 1-6. Available from: [Link]
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Singh, S. K., et al. (2010). Synthesis, anti-bacterial and anti-fungal activities of some novel Schiff bases containing 2,4-disubstituted thiazole ring. European journal of medicinal chemistry, 45(11), 5233-5239. Available from: [Link]
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Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Available from: [Link]
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El-Gaml, K. M. (2016). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Chemistry, 6(1), 1-10. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 27(19), 6548. Available from: [Link]
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Kumar, A., et al. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10. Available from: [Link]
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Stay The Course for ALL. Mitigating reactions. Available from: [Link]
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Fathima, A., et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 17(1), 179-188. Available from: [Link]
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Brennan, P. J., et al. (2010). A SAFE PROTOCOL FOR RAPID DESENSITIZATION IN PATIENTS WITH CYSTIC FIBROSIS AND ANTIBIOTIC HYPERSENSITIVITY. The journal of allergy and clinical immunology, 125(2), AB133. Available from: [Link]
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Abdel-Gawad, H., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Future Journal of Pharmaceutical Sciences, 11(1), 1-16. Available from: [Link]
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Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 26-33. Available from: [Link]
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Yilmaz, M., et al. (2012). Anaphylactoid Reactions to Intravenous N-Acetylcysteine during Treatment for Acetaminophen Poisoning. Journal of medical toxicology, 8(2), 159-163. Available from: [Link]
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Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
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El-ziaty, A. K., & Khalil, M. A. (2014). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. Trade Science Inc. Available from: [Link]
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Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry, 2015, 1-8. Available from: [Link]
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Castells, M. C. (2008). Rapid Desensitization for Hypersensitivity Reactions to Medications. Immunology and Allergy Clinics of North America, 28(3), 585-606. Available from: [Link]
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Kumar, A., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(13), 5139. Available from: [Link]
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Shaaban, H. G. (2016). View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. Available from: [Link]
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Bailey, B., & McGuigan, M. A. (1998). Management of anaphylactoid reactions to intravenous N-acetylcysteine. Annals of emergency medicine, 31(6), 710-715. Available from: [Link]
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Gimalova, F. A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. Available from: [Link]
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Zhang, Y., et al. (2018). Application of N‐Acylimidazoles in the Claisen Condensation Reaction. ChemistryOpen, 7(5), 389-392. Available from: [Link]
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D'Elia, P., et al. (2010). Thio-Michael–Aldol–Cyclization Cascade of N-Enoyl Thiazolidinethiones with Aliphatic Aldehydes and Cyclic Ketones. Synlett, 2010(1), 133-136. Available from: [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-2-Thiazolylacetoacetamide
**Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-2-Thiazolylacetoacetamide, a key intermediate in synthetic chemistry. We delve into a suite of orthogonal techniques, including chromatography, spectroscopy, and thermal analysis, to establish the identity, purity, structure, and thermal properties of the compound. Each section explains the causality behind the chosen experimental parameters and offers step-by-step protocols, ensuring scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers requiring robust analytical validation.
Introduction: The Need for Rigorous Characterization
This compound is a heterocyclic compound featuring a thiazole ring linked to an acetoacetamide moiety. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. The precise characterization of such intermediates is a non-negotiable cornerstone of drug development and chemical synthesis. It ensures the identity and purity of the starting material, which directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final product. An integrated analytical approach, leveraging multiple techniques, is essential for building a complete and reliable profile of the molecule. This note details the application of High-Performance Liquid Chromatography (HPLC), Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis for this purpose.
Molecular Structure and Physicochemical Properties
-
Chemical Name: N-(1,3-thiazol-2-yl)acetoacetamide
-
Molecular Formula: C₇H₈N₂O₂S
-
Molecular Weight: 184.22 g/mol
-
Structure:
A logical workflow is critical for efficiently characterizing a chemical entity. The following diagram illustrates a typical sequence where techniques are used to answer specific questions about the compound's identity, purity, and properties.
Application Notes and Protocols for N-2-Thiazolylacetoacetamide in Drug Discovery and Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its status as a "privileged scaffold". This means it is a recurring motif in a multitude of clinically successful drugs across a wide therapeutic spectrum. Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of the thiazole nucleus in natural products like vitamin B1 further underscores its biological significance.[2]
N-2-Thiazolylacetoacetamide is a versatile building block that incorporates this valuable thiazole moiety with a reactive acetoacetamide side chain. This combination makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The acetoacetamide group provides multiple points for further chemical modification, enabling the exploration of a broad chemical space in the quest for novel drug candidates.
These application notes provide a detailed guide to the synthesis, characterization, and potential applications of this compound in a drug discovery and development context. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the N-acylation of 2-aminothiazole. While various acylating agents can be employed, the use of diketene offers a direct and efficient route. The following protocol provides a step-by-step methodology for this synthesis.
Protocol 1: Synthesis of this compound via Acetoacetylation of 2-Aminothiazole with Diketene
This protocol is based on the general reactivity of amines with diketene, which is a well-established method for the formation of acetoacetamides.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | Alfa Chemistry |
| Diketene | C₄H₄O₂ | 84.07 | 674-82-8 | Alfa Chemistry |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 | Standard Supplier |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Standard Supplier |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 10.0 g (0.1 mol) of 2-aminothiazole in 100 mL of anhydrous toluene.
-
Reagent Addition: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add 8.4 g (0.1 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: Upon completion of the reaction (disappearance of the 2-aminothiazole spot on TLC), cool the mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the thiazole ring protons, the methylene protons of the acetoacetyl group, and the methyl protons.
-
¹³C NMR: Expected signals for the carbons of the thiazole ring and the acetoacetamide moiety.
-
FT-IR: Characteristic absorption bands for the N-H stretch, C=O stretches (amide and ketone), and the thiazole ring vibrations.
-
Mass Spectrometry: Determination of the molecular ion peak corresponding to the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Applications in Drug Discovery and Development
This compound serves as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The presence of both a nucleophilic nitrogen and an active methylene group in the acetoacetamide moiety allows for a variety of chemical transformations.
Synthesis of Novel Antimicrobial Agents
The thiazole nucleus is a key component of many antimicrobial drugs. By utilizing this compound as a starting material, novel derivatives can be synthesized and screened for their antibacterial and antifungal activities. For instance, the active methylene group can be condensed with various aldehydes to form α,β-unsaturated ketone derivatives, which are known to exhibit antimicrobial properties.
Workflow for developing antimicrobial agents.
Development of Anticancer Therapeutics
Thiazole-containing compounds have shown significant promise as anticancer agents. This compound can be used in multicomponent reactions to generate complex heterocyclic systems that can be evaluated for their cytotoxic activity against various cancer cell lines. For example, a Biginelli-type reaction with an aldehyde and urea or thiourea could lead to the formation of dihydropyrimidinone derivatives bearing the thiazole moiety.
Protocol 2: Representative Synthesis of a Pyrimidine-Thiazole Hybrid
This protocol illustrates the use of this compound in a multicomponent reaction to generate a more complex heterocyclic system.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of hydrochloric acid
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.2 mmol) in ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization to obtain the desired pyrimidine-thiazole hybrid.
Conclusion
This compound is a highly versatile and valuable building block in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the creation of diverse libraries of compounds. The inherent biological significance of the thiazole scaffold provides a strong rationale for exploring the therapeutic potential of its derivatives. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers aiming to leverage the chemical potential of this compound in their quest for novel therapeutic agents.
References
-
Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Ingenta Connect. [Link]
-
Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science. [Link]
Sources
Application Notes and Protocols for the Dissolution of N-2-Thiazolylacetoacetamide
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of N-2-Thiazolylacetoacetamide (CAS No. 705-87-3), a compound of significant interest in contemporary chemical and biological research. Addressing a notable gap in readily available procedural literature, this document outlines a systematic approach to solvent selection, solubility determination, and the preparation of stock and working solutions suitable for a variety of experimental applications. The protocols herein are designed to ensure solution stability, and experimental reproducibility and are grounded in established principles of chemical solubility and laboratory best practices.
Introduction: Understanding this compound
This compound is a heterocyclic compound featuring a thiazole ring, an active methylene group, and an acetamide functional group. This molecular architecture suggests a moderate polarity and the potential for hydrogen bonding, which are critical determinants of its solubility profile. While specific quantitative solubility data for this compound is not extensively published, its structural analogs, such as N-2-Thiazolylacetamide, are known to be crystalline solids with solubility in polar organic solvents.[1][2] The protocols in this document are therefore based on the chemical properties of analogous structures and general principles of small molecule dissolution for research applications.
Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS). As a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All dissolution procedures should be performed in a well-ventilated area or a chemical fume hood.
Recommended Solvents and Rationale
Based on the solubility of structurally related compounds, polar aprotic solvents are recommended as the primary choice for preparing concentrated stock solutions of this compound.
| Solvent | Class | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing capacity for a wide range of organic compounds.[3] Analogs like Acetazolamide show good solubility in DMSO.[4] It is also miscible with water and most aqueous media.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving many organic compounds. Acetazolamide is also soluble in DMF.[4] |
| Ethanol (EtOH) | Polar Protic | A less toxic alternative that can be suitable for certain biological assays. Solubility may be lower than in DMSO or DMF. A mixture of ethanol and DMSO can also be effective.[5] |
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a stock solution in DMSO, the most universally applicable solvent for this class of compounds.
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Step-by-Step Procedure
-
Equilibration: Allow the vial containing this compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening to minimize water condensation.
-
Weighing: Tare a sterile, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the container.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired molar concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound.
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure that no solid particles remain.
-
-
Storage: Store the resulting stock solution in tightly sealed vials at -20°C for short-to-medium-term storage (up to one month is a general guideline). For long-term storage, consult the manufacturer's recommendations or conduct stability studies.[2]
Caption: Workflow for dissolving this compound in DMSO.
Protocol for Preparing Aqueous Working Solutions
For most biological assays, the concentrated organic stock solution must be diluted into an aqueous buffer. It is crucial to avoid precipitation of the compound.
Key Considerations
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) as it can affect cellular or enzymatic activity.
-
Solubility in Aqueous Media: this compound is expected to have low solubility in purely aqueous solutions. The DMSO from the stock solution acts as a co-solvent.
Step-by-Step Dilution Procedure
-
Prepare Aqueous Buffer: Prepare the desired final aqueous buffer (e.g., PBS, TRIS, cell culture medium).
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of the aqueous buffer.
-
Final Dilution: Add the intermediate dilution to the final volume of the aqueous buffer. It is critical to add the DMSO solution to the aqueous buffer and not the other way around, while vortexing or stirring, to ensure rapid dispersion.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the final concentration may be too high for the chosen aqueous buffer and co-solvent percentage.
Caption: Preparing aqueous working solutions from a DMSO stock.
Determining Maximum Solubility (Optional Protocol)
If a specific, high concentration is required and the solubility is unknown, this protocol can be used to estimate the maximum solubility in a given solvent.
-
Preparation: Add a pre-weighed, excess amount of this compound to a known volume of the solvent of interest (e.g., 1 mL of DMSO) in a vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A thermomixer or shaker is ideal.
-
Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase for analysis by a suitable quantitative method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.
Stability and Storage Recommendations
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dry place, protected from light.
-
Stock Solutions: As a general guideline, DMSO stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.[2] For many novel compounds, it is recommended to use freshly prepared solutions or those stored for no longer than one month.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2]
-
Aqueous Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment and should not be stored.
References
-
Solubility of Things. (n.d.). 2-Acetamidothiazole. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2016). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]
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Determining Optimal In Vitro Dosage for N-2-Thiazolylacetoacetamide: A Methodological Guide
This comprehensive guide provides a robust framework for researchers, scientists, and drug development professionals to determine the appropriate dosage of N-2-Thiazolylacetoacetamide for in vitro studies. Given the limited specific data on this compound, this document emphasizes a systematic, self-validating approach to establish effective and reproducible concentrations for cellular assays. This methodology, grounded in established toxicological principles, ensures the scientific rigor of your findings.
Foundational Principles: The Dose-Response Relationship
The cornerstone of determining the appropriate concentration of any compound for in vitro studies is the dose-response relationship. This principle states that the magnitude of a biological response is proportional to the dose of the stimulus.[1][2][3] In cell-based assays, this translates to observing a range of effects, from no discernible impact at low concentrations to a maximal effect (such as cytotoxicity) at high concentrations.[4][5] Understanding this relationship is critical for identifying a concentration that elicits a measurable and relevant biological effect without inducing non-specific toxicity.
A key objective in dose-response studies is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. This value is a critical benchmark for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.
Initial Compound Characterization and Preparation
Accurate and reproducible results begin with the proper handling and preparation of the test compound. The following steps are crucial for ensuring the integrity of your experiments.
Solubility Assessment
Before preparing a stock solution, it is essential to determine the solubility of this compound in various solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at low concentrations (typically <0.5%).[6][7]
Protocol for Solubility Testing:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of DMSO (e.g., 10 µL) and vortex thoroughly.
-
Visually inspect for complete dissolution.
-
If the compound is fully dissolved, continue adding measured volumes of DMSO and vortexing until the desired stock concentration is reached or precipitation occurs.
-
If the compound does not dissolve, gentle warming (e.g., 37°C) or sonication may be employed.[8]
Stock Solution Preparation and Storage
Once the solubility has been determined, a concentrated stock solution can be prepared. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium.
Protocol for Stock Solution Preparation:
-
Based on the solubility assessment, calculate the volume of DMSO required to achieve the desired stock concentration. The formula for this calculation is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
-
Carefully weigh the required amount of this compound and dissolve it in the calculated volume of DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[8][9]
Workflow for Determining In Vitro Dosage
The following workflow provides a systematic approach to identifying the optimal concentration range for this compound in your specific cell model.
Caption: Workflow for In Vitro Dosage Determination.
Experimental Protocols
Pilot Study: Range-Finding Cell Viability Assay
The initial pilot study aims to identify a broad concentration range where this compound exhibits biological activity. Based on published data for similar thiazole derivatives, which show IC50 values in the low micromolar range, a starting range of 0.1 µM to 100 µM is a reasonable starting point.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., resazurin-based)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A 10-point, 2-fold serial dilution starting from 100 µM is recommended.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability using a rapid method like a resazurin-based assay.
-
Analyze the results to identify the concentration range that causes a significant reduction in cell viability.
Definitive Dose-Response Study: MTT Assay for IC50 Determination
Once a broad effective range is identified, a more detailed dose-response experiment is performed to accurately calculate the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a more granular series of dilutions of this compound based on the results of the pilot study. For example, if the pilot study indicated activity between 1 µM and 10 µM, a 12-point, 1.5-fold serial dilution starting from 15 µM would be appropriate.
-
Include vehicle and untreated controls.
-
Treat the cells with the compound dilutions and incubate for the desired time.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Example Value | Description |
| Solubility in DMSO | >50 mM | Indicates good solubility for preparing a concentrated stock solution. |
| Pilot Study Range | 0.1 µM - 100 µM | Broad range to identify initial biological activity. |
| Effective Range | 1 µM - 20 µM | Concentration window showing a significant effect on cell viability. |
| IC50 Value | 5.2 µM | The concentration at which 50% of cell viability is inhibited. |
| Optimal Concentrations for Mechanistic Studies | 1 µM, 5 µM, 10 µM | Concentrations below, at, and above the IC50 to study dose-dependent effects. |
Downstream Mechanistic Study: Western Blot Analysis
With the IC50 value established, you can proceed to investigate the molecular mechanisms of this compound. Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate.[14][15][16] This can reveal if the compound affects the expression or post-translational modification of proteins in a particular signaling pathway. For instance, based on the activity of similar compounds, one might hypothesize that this compound induces apoptosis.
Caption: Hypothetical Signaling Pathway for Apoptosis Induction.
Protocol for Western Blot Analysis:
-
Culture cells in larger format vessels (e.g., 6-well plates or 10 cm dishes) to obtain sufficient protein for analysis.
-
Treat the cells with this compound at concentrations determined from the dose-response study (e.g., a sub-lethal dose, the IC50, and a supra-lethal dose). Include a vehicle control.
-
After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or modification in response to treatment with this compound.
Scientific Integrity and Trustworthiness
The protocols outlined in this guide are designed to be self-validating, ensuring the reliability and reproducibility of your findings.
-
Expertise & Experience: The choice of a systematic, multi-phase approach to dosage determination is rooted in established toxicological and pharmacological principles.[2][3][5] Beginning with a broad range-finding study prevents the premature selection of a narrow, potentially irrelevant concentration range. Following up with a detailed dose-response curve provides a quantitative measure of the compound's potency (IC50), which is essential for making informed decisions about concentrations for subsequent experiments. The inclusion of vehicle controls is critical to distinguish the effects of the compound from those of the solvent.
-
Trustworthiness: The reproducibility of these protocols is enhanced by the detailed, step-by-step methodologies provided. By carefully controlling variables such as cell seeding density, incubation times, and reagent concentrations, researchers can minimize experimental variability. The validation of the determined dosage through a downstream mechanistic assay, such as Western blotting, further strengthens the confidence in the chosen concentrations. Observing a dose-dependent change in a relevant molecular marker provides strong evidence that the selected concentrations are indeed eliciting a specific biological response.
Conclusion
Determining the optimal in vitro dosage for a novel compound like this compound requires a methodical and rigorous approach. By following the principles and protocols outlined in this guide, from initial characterization to definitive dose-response studies and mechanistic validation, researchers can establish a solid foundation for their investigations. This systematic process ensures the generation of high-quality, reproducible data, ultimately advancing our understanding of the biological effects of this compound.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Knecht, W. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]
-
Wikipedia. (n.d.). Dose–response relationship. [Link]
-
ToxTutor. (n.d.). The dose-response relationship. [Link]
-
Extension Toxicology Network. (n.d.). DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Chemistry LibreTexts. (2022, July 6). 2.2: The Dose Response Relationship. [Link]
-
ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). The dose response principle from philosophy to modern toxicology: The impact of ancient philosophy and medicine in modern toxicology science. [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]
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high-throughput screening with N-2-Thiazolylacetoacetamide
Application Note & Protocol
Topic: High-Throughput Screening for Novel Anticancer Agents Using a Thiazolylacetamide-Based Chemical Library
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology Drug Discovery
The thiazole ring is a prominent heterocyclic motif that constitutes the core structure of numerous compounds with significant biological activities.[1][2] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Thiazole derivatives have been extensively investigated and developed as anticancer agents, with some demonstrating potent efficacy against various cancer cell lines.[2][3] The N-2-Thiazolylacetoacetamide backbone represents a versatile starting point for the synthesis of compound libraries aimed at discovering novel oncology therapeutics.
This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify cytotoxic compounds from a thiazolylacetamide-based chemical library. We will detail a robust, cell-based assay designed for automated screening and provide step-by-step protocols for assay validation, primary screening, and hit confirmation.
The Principle of Cell-Based Cytotoxicity Screening
The primary objective of this HTS campaign is to identify compounds that reduce the viability of cancer cells. Cell-based assays are crucial in early-stage drug discovery as they provide biologically relevant information about a compound's effect in a cellular context.[4][5] For this protocol, we will utilize a luminescence-based cell viability assay that quantifies the amount of adenosine triphosphate (ATP), an indicator of metabolically active cells. A decrease in ATP levels is a hallmark of cytotoxicity. This method is highly amenable to HTS due to its sensitivity, robustness, and simple "add-mix-read" format.[6]
The overall workflow for the HTS campaign is depicted below. It is a multi-tiered approach designed to efficiently identify and validate promising hit compounds while minimizing false positives.
Caption: Overall workflow for the high-throughput screening campaign.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line). This is a well-characterized and commonly used cell line in cancer research.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, solid-bottom microplates suitable for luminescence measurements.
-
Reagents:
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Control Compounds:
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Negative Control: DMSO (vehicle)
-
-
Compound Library: this compound and its analogs dissolved in 100% DMSO.
Detailed Protocols
Part 1: Assay Development and Validation
The initial phase focuses on adapting the cell-based assay to a 384-well format and ensuring its robustness for HTS.
Protocol 1.1: Cell Seeding and Optimization
-
Cell Culture: Maintain MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Prepare a dilution series of cell densities (e.g., 1,000 to 10,000 cells per well) in a 384-well plate.
-
Incubate the plate for 24 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Optimization: Select the cell seeding density that yields a stable and robust luminescent signal within the linear range of the instrument.
Protocol 1.2: Assay Validation (Z' Factor Determination)
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Plate Layout: Designate columns of a 384-well plate for positive and negative controls.
-
Columns 1-12: Negative controls (cells + medium + DMSO vehicle).
-
Columns 13-24: Positive controls (cells + medium + a concentration of Doxorubicin that induces maximal cell death).
-
-
Procedure:
-
Seed the optimized number of MCF-7 cells in all wells and incubate for 24 hours.
-
Add the respective controls to the designated wells.
-
Incubate for an additional 48 hours.
-
Perform the ATP measurement as described in Protocol 1.1.
-
-
Calculation: Calculate the Z' factor using the following formula:
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean is the average of the signals for the positive and negative controls.
-
-
Acceptance Criteria: The assay is considered validated for HTS if the Z' factor is consistently > 0.5.
| Parameter | Value | Interpretation |
| Cell Seeding Density | 2,500 cells/well | Optimal signal-to-background |
| Doxorubicin (Positive Control) | 10 µM | Induces >95% cell death |
| DMSO (Negative Control) | 0.1% | No significant cytotoxicity |
| Z' Factor | 0.78 | Excellent for HTS |
| Signal-to-Background | >100 | Robust assay window |
Table 1: Example of Assay Validation Data.
Part 2: High-Throughput Screening
Protocol 2.1: Primary HTS
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the thiazolylacetamide library into the assay plates to achieve a final concentration of 10 µM. Also, plate positive and negative controls on each plate.
-
Cell Seeding: Add 2,500 MCF-7 cells in 20 µL of culture medium to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Signal Detection: Perform the ATP measurement as previously described.
-
Data Analysis:
-
Normalize the data for each plate using the on-plate controls. The percent inhibition is calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
A "hit" is defined as a compound that causes a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Part 3: Hit Confirmation and Characterization
This phase aims to confirm the activity of the initial hits and eliminate false positives.
Caption: Decision-making workflow for hit progression.
Protocol 3.1: Hit Confirmation
-
Cherry-Picking: Select the "hits" identified in the primary screen.
-
Retesting: Re-test these compounds in triplicate at the same concentration (10 µM) using the same assay protocol.
-
Confirmation: A compound is considered a "confirmed hit" if its activity is reproduced in this triplicate test.
Protocol 3.2: Dose-Response and IC50 Determination
-
Serial Dilution: For each confirmed hit, prepare a 10-point serial dilution series (e.g., from 100 µM down to 0.005 µM).
-
Assay: Test these dilutions in triplicate against the MCF-7 cells.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC50 (µM) |
| This compound | 8.2 | No | > 100 |
| Analog A | 78.5 | Yes | 2.5 |
| Analog B | 12.1 | No | > 100 |
| Analog C | 65.9 | Yes | 8.1 |
| Doxorubicin | 98.7 | Yes | 0.2 |
Table 2: Hypothetical Screening and Dose-Response Data.
Causality and Scientific Integrity
-
Choice of Cell Line: MCF-7 is an estrogen receptor-positive cell line, representing a common subtype of breast cancer. The choice of cell line should align with the therapeutic goals of the drug discovery program.
-
Assay Principle: The ATP-based viability assay is a measure of metabolic activity. It is important to note that a decrease in ATP can result from either cytotoxicity (cell death) or cytostatic effects (inhibition of cell proliferation). Follow-up assays are necessary to distinguish between these mechanisms.
-
Controls: The use of on-plate positive and negative controls is critical for data normalization and quality control. This accounts for plate-to-plate variability and ensures the reliability of the screening results.
-
DMSO Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Hit Progression: The tiered approach of primary screening, hit confirmation, and dose-response analysis is a robust method for minimizing the progression of false-positive hits, which can arise from compound autofluorescence, precipitation, or other artifacts.
Conclusion
This application note provides a detailed framework for conducting a high-throughput screening campaign to identify potential anticancer agents from a library of this compound derivatives. By following these protocols for assay development, validation, and execution, researchers can efficiently and reliably identify promising lead compounds for further optimization and preclinical development. The principles and methodologies described herein are adaptable to other cell lines and chemical libraries, providing a solid foundation for cell-based drug discovery.
References
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. Available from: [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4939. Available from: [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). Chemistry Central Journal, 13(1), 51. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-2-Thiazolylacetoacetamide for Inhibiting Bacterial Growth
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of N-2-Thiazolylacetoacetamide as a potential inhibitor of bacterial growth. While direct literature on this specific molecule is nascent, this guide synthesizes data from closely related N-(thiazol-2-yl)acetamide analogs to propose potential mechanisms of action and provides detailed, field-proven protocols for its synthesis, characterization, and antimicrobial evaluation.
Introduction: The Scientific Rationale
The thiazole ring is a core structural motif in numerous clinically significant pharmaceuticals, including antibiotics like sulfathiazole.[1] Its derivatives are known to exhibit potent antibacterial activity through various mechanisms, making them a fertile ground for new drug discovery.[3] this compound, which incorporates both the thiazole pharmacophore and an acetamide linkage, presents a compelling candidate for investigation. The acetamide group can participate in hydrogen bonding, potentially enhancing interactions with bacterial enzyme targets.
While the precise mechanism of this compound is yet to be elucidated, related structures have been shown to inhibit essential bacterial enzymes. Two of the most common targets for thiazole-based antibacterials are Dihydrofolate Reductase (DHFR) and DNA Gyrase.[4][5]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[4] Its inhibition halts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.[4]
-
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[5][6] Its inhibition leads to the accumulation of DNA strand breaks and rapid cell death.
This guide provides the necessary protocols to not only quantify the antibacterial efficacy of this compound but also to investigate these putative mechanisms of action.
Synthesis and Characterization
A plausible synthetic route for this compound is proposed based on established methods for analogous compounds, such as the acylation of 2-aminothiazole.[7][8] The synthesis involves the reaction of 2-aminothiazole with an acetoacetylating agent.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound via acylation of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Diketene or Ethyl acetoacetate
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Pyridine or Triethylamine (as a base)
-
Round-bottom flask
-
Reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol, Ethyl acetate)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Dissolution: Dissolve 2-aminothiazole (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add a suitable base like pyridine or triethylamine (1.2 eq) to the solution.
-
Acylation: Cool the mixture to 0°C using an ice bath. Slowly add the acetoacetylating agent (e.g., diketene, 1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding distilled water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Antimicrobial Activity Assessment
The foundational step in evaluating a new antimicrobial agent is to determine its potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.
Diagram: Workflow for MIC Determination```dot
Caption: Putative mechanisms of this compound via inhibition of essential enzymes.
Protocol 4.1: DNA Gyrase Inhibition Assay (Fluorometric)
Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA Gyrase enzyme and relaxed plasmid DNA substrate (available in commercial kits)
-
Assay buffer
-
ATP
-
DNA intercalating dye (e.g., PicoGreen)
-
This compound
-
Novobiocin or Ciprofloxacin (positive control inhibitor)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound and the positive control inhibitor.
-
Reaction Setup: In each well of the 96-well plate, add:
-
Assay buffer
-
Relaxed plasmid DNA substrate
-
Test compound (this compound at various concentrations) or control (DMSO vehicle, positive control inhibitor).
-
-
Enzyme Addition: Initiate the reaction by adding the DNA Gyrase enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination & Staining: Stop the reaction and add the DNA intercalating dye. The dye's fluorescence is significantly higher when bound to supercoiled DNA compared to relaxed DNA.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader (e.g., excitation ~480 nm, emission ~520 nm).
-
Data Analysis:
-
A decrease in fluorescence compared to the "no inhibitor" control indicates inhibition of supercoiling activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Conclusion and Future Directions
This document outlines the foundational experiments required to assess this compound as a novel antibacterial agent. By following the detailed protocols for synthesis, MIC determination, and mechanism of action studies, researchers can generate the critical data needed for further development. Positive results from these assays would warrant progression to more advanced studies, including time-kill kinetics, resistance frequency analysis, and in vivo efficacy models. The versatility of the thiazole scaffold suggests that this compound could be a valuable lead compound in the urgent quest for new antibiotics.
References
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Available at: [Link]
-
Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Emergent antibacterial activity ofN-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. University of Limerick. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. IJRPR. Available at: [Link]
-
Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH. Available at: [Link]
-
N-(Thiazol-2-yl)acetamide. PMC - NIH. Available at: [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. Available at: [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH. Available at: [Link]
-
Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]
-
Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. PubMed Central. Available at: [Link]
-
Discovery and Characterization of the Antimetabolite Action of Thioacetamide-Linked 1,2,3-Triazoles as Disruptors of Cysteine Biosynthesis in Gram-Negative Bacteria. PubMed. Available at: [Link]
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Available at: [Link]
-
Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. PubMed Central. Available at: [Link]
-
Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. PubMed. Available at: [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available at: [Link]
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- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-2-Thiazolylacetoacetamide
Welcome to the technical support guide for the synthesis of N-2-Thiazolylacetoacetamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis. Our guidance is grounded in established chemical principles and practical, field-proven insights.
Overview of the Synthesis
The most common and direct route to this compound involves the N-acylation of 2-aminothiazole. This is typically achieved by reacting 2-aminothiazole with an appropriate acetoacetylating agent, such as diketene or ethyl acetoacetate. The reaction with diketene is often preferred for its high reactivity and atom economy. The core challenge lies in controlling the reaction's selectivity and preventing side reactions to maximize the yield of the desired mono-acylated product.[1]
Reaction Mechanism: Acylation of 2-Aminothiazole
The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-aminothiazole, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetoacetylating agent. When using an acyl chloride or anhydride, a byproduct (like HCl) is formed, which must be neutralized by a base to prevent the protonation and deactivation of the 2-aminothiazole nucleophile.[2]
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
Low yield is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.[1]
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or gently increasing the temperature. However, be cautious as excessive heat can promote side reactions.[3]
-
-
Reagent Purity: The purity of 2-aminothiazole and the acetoacetylating agent is critical. Impurities can introduce competing side reactions that consume reagents and reduce the yield of the desired product.[2]
-
Solution: Use reagents from a reputable supplier. If purity is uncertain, consider purifying the starting materials. For instance, 2-aminothiazole can be recrystallized. The acetoacetylating agent, if an acyl chloride, should be freshly distilled or used from a recently opened bottle to avoid hydrolyzed impurities.[2]
-
-
Presence of Moisture: Acylating agents like chloroacetyl chloride or diketene are highly sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the agent, rendering it inactive.[2][4]
-
Solution: Employ anhydrous solvents and flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction or the formation of byproducts.
-
Solution: Typically, a slight excess (1.05-1.1 equivalents) of the acetoacetylating agent is used to ensure the full conversion of the limiting 2-aminothiazole.[2] Precise measurement of reagents is essential.
-
Q2: My TLC plate shows multiple spots, indicating significant side-product formation. What are these impurities and how can I minimize them?
The presence of multiple spots on a TLC plate is a clear indicator of competing reactions.
-
Di-acylation: Although the exocyclic amino group is more nucleophilic, acylation can sometimes occur at the nitrogen atom within the thiazole ring, especially under harsh conditions or with incorrect stoichiometry.[2]
-
Solution: The key is to control the reaction conditions. Add the acylating agent slowly and dropwise to a cooled solution (0-5 °C) of 2-aminothiazole. This maintains a low concentration of the acylating agent at any given moment, favoring mono-acylation.[4]
-
-
Hydrolysis of Acylating Agent: As mentioned, moisture will convert the acylating agent into its corresponding carboxylic acid, which will appear as a separate spot on the TLC.[2]
-
Solution: Adhere strictly to anhydrous reaction conditions.
-
-
Polymerization/Decomposition: At elevated temperatures, some reagents or the product itself may be unstable, leading to decomposition or polymerization, which often appears as a dark, tarry substance in the reaction flask and a streak on the TLC plate.[2]
-
Solution: Maintain a low reaction temperature, especially during the addition of the highly reactive acylating agent.[4]
-
Caption: A logical workflow for diagnosing and addressing low product yield.
Q3: The reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction is often due to the degradation of a key reagent or insufficient activation.
-
Reagent Degradation: The most likely culprit is the acylating agent, which may have degraded due to trace moisture.[2]
-
Solution: Add a small, fresh portion of the acylating agent to see if the reaction restarts.
-
-
Insufficient Base: The reaction often generates an acidic byproduct (e.g., HCl). If the base is insufficient to neutralize this acid, the 2-aminothiazole starting material will be protonated, forming an unreactive ammonium salt.[2]
-
Solution: Add more of the non-nucleophilic base (e.g., triethylamine or pyridine). Ensure at least 1.1 to 1.5 equivalents of the base are used from the start.
-
Q4: I am observing a dark, tarry substance forming in my reaction flask. What is causing this?
The formation of a dark, insoluble material typically points to decomposition or polymerization.
-
High Reaction Temperature: The reaction between an amine and a highly reactive acylating agent can be very exothermic. If the heat is not dissipated effectively, localized high temperatures can cause the materials to degrade.[4]
-
Solution: Maintain strict temperature control. Add the acylating agent dropwise to a well-stirred solution in an ice bath (0-5 °C) to manage the exotherm.[2]
-
Parameter Optimization for Yield Improvement
Optimizing reaction parameters is key to maximizing yield and purity. The following table summarizes the impact of critical variables.[2][3]
| Parameter | Recommended Setting | Importance | Rationale & Expert Insight |
| Reagents | 2-Aminothiazole, Diketene or other acetoacetylating agent | High | Purity is paramount. Diketene is highly reactive but also prone to polymerization; use fresh or stabilized grades. |
| Stoichiometry | Acylating Agent: ~1.05-1.1 eq. Base: ~1.1-1.5 eq. | High | A slight excess of the acylating agent drives the reaction to completion. Sufficient base is crucial to scavenge acid byproducts and keep the amine nucleophilic.[2] |
| Solvent | Dry, aprotic solvents (e.g., DCM, THF, Acetonitrile) | Medium | The solvent must solubilize reactants and be inert. Aprotic solvents are preferred as they do not participate in the reaction.[4] |
| Temperature | 0-5 °C during addition, then warm to room temperature | High | Low initial temperature controls the exothermic reaction and minimizes side products. Allowing it to warm ensures the reaction proceeds to completion.[4] |
| Base | Pyridine, Triethylamine (TEA), or DIPEA | High | A non-nucleophilic base is required to prevent it from competing with the 2-aminothiazole in reacting with the acylating agent.[2] |
| Reaction Time | 2-6 hours (Monitor by TLC) | Medium | Sufficient time is needed for completion, but excessive time can lead to product degradation. TLC is the best tool to determine the optimal endpoint.[3] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2-Aminothiazole (1.0 eq.)
-
Diketene or Chloroacetyl Chloride (1.05 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Setup: Add 2-aminothiazole (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert nitrogen atmosphere.
-
Solvent and Base: Add anhydrous DCM followed by triethylamine (1.5 eq.). Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the acetoacetylating agent (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's progress periodically by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes unreacted amine and base, while the bicarbonate wash removes acidic impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain pure this compound.[1]
Frequently Asked Questions (FAQs)
Q: What analytical techniques should I use to confirm the structure and purity of my final product?
A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule's carbon-hydrogen framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the amide C=O and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.[5]
Q: Can I use a different base, like sodium hydroxide?
It is strongly advised to use a non-nucleophilic organic base like triethylamine or pyridine.[6] Inorganic bases like NaOH can promote the hydrolysis of the acylating agent and may lead to other unwanted side reactions.
Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute is not readily soluble in the hot solvent or comes out of solution above its melting point. Try using a different solvent system, decrease the initial concentration of the crude product in the solvent, or cool the solution more slowly to encourage crystal lattice formation. Adding a seed crystal can also be effective.
References
- BenchChem. (2025). Technical Support Center: N-(thiazol-2-yl)-2-tosylacetamide Synthesis. BenchChem.
-
ResearchGate. (2021). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. ResearchGate. [Link]
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
ResearchGate. (2018). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NCBI. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. NCBI. [Link]
- Google Patents. (n.d.). Purification method of N,N-dimethylacetamide.
Sources
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- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-2-Thiazolylacetoacetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-2-Thiazolylacetoacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, mitigation, and troubleshooting of common impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most pressing questions regarding impurity formation during the synthesis of this compound, a critical intermediate in the production of various pharmaceuticals.
Q1: What are the primary impurities I should anticipate in my this compound synthesis, and where do they come from?
A1: Understanding the potential impurity profile is the first step toward effective control. The synthesis, which typically involves the acylation of 2-aminothiazole, is susceptible to several side reactions and contaminants. The purity of the starting materials, particularly 2-aminothiazole, is a critical factor influencing the quality of the final product.[1]
Table 1: Summary of Common Impurities and Their Origins
| Impurity Name | Structure | Potential Origin | Impact on Process/Product |
| Unreacted 2-Aminothiazole | 2-Aminothiazole | Incomplete reaction, improper stoichiometry, or deactivation/hydrolysis of the acylating agent.[1] | Can be difficult to remove from the final product due to similar polarity; impacts final purity and yield. |
| Diacetoacetylated 2-Aminothiazole | N-(N-acetoacetylthiazol-2(3H)-ylidene)acetoacetamide | Reaction of the product or starting material with a second molecule of the acylating agent (e.g., diketene). Particularly prevalent with excess acylating agent or elevated temperatures.[1] | Significantly impacts yield; can be challenging to separate during purification. |
| Acetoacetic Acid | CH₃COCH₂COOH | Hydrolysis of the acylating agent (e.g., diketene or an acyl chloride derivative) in the presence of moisture. | Can lead to pH changes in the reaction mixture, potentially causing degradation of the desired product. |
| Polymeric/Degradation Products | Various/Complex | High reaction temperatures, extended reaction times, or improper storage can lead to thermal degradation or polymerization.[1][2] 2-aminothiazole itself can be unstable.[3] | Results in discoloration (often yellowing or browning), reduced yield, and complex purification challenges. |
| Starting Material Impurities | Varies | Impurities present in the commercial 2-aminothiazole, which can be difficult to purify and may contain isomers or byproducts from its own synthesis.[3] | These can carry through the reaction and contaminate the final product, potentially interfering with subsequent steps. |
Q2: My analysis shows a significant peak corresponding to a di-acylated byproduct. Why did this happen and how can I prevent it?
A2: The formation of a diacetoacetylated impurity is a classic example of a competitive side reaction. It occurs when the nitrogen atom within the thiazole ring undergoes acylation in addition to the primary amino group.[1] This is mechanistically plausible due to the nucleophilic character of the ring nitrogen.
Causality and Prevention:
-
Excess Acylating Agent: Using a large excess of the acetoacetylating agent (like diketene) dramatically increases the probability of a second acylation event. The stoichiometry should be carefully controlled, typically using only a slight excess (e.g., 1.05-1.1 equivalents) to drive the primary reaction to completion without favoring the side reaction.[1]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the less reactive ring nitrogen to be acylated. Running the reaction at a controlled, low temperature (e.g., 0-10 °C), especially during the addition of the acylating agent, is crucial.[1]
-
Base Selection: The choice of base can influence the nucleophilicity of the respective nitrogen atoms. A non-nucleophilic base like triethylamine or DIPEA is recommended to scavenge the acid byproduct without participating in side reactions.[1]
Caption: Reaction pathways for this compound synthesis.
Q3: How can I accurately detect and quantify these impurities in my reaction mixture and final product?
A3: A robust analytical strategy is essential for process control and quality assurance. No single technique is perfect for all impurities; often, a combination of methods provides the most comprehensive picture. High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques.[4][5][6]
Table 2: Comparison of Recommended Analytical Methods
| Analytical Technique | Detects | Pros | Cons |
| HPLC-UV | Unreacted starting materials, main product, di-acylated impurity. | Widely available, robust, excellent for quantification of known compounds with a chromophore. | May not detect impurities without a UV chromophore; identification of unknown peaks is not possible without standards. |
| LC-MS/MS | All of the above, plus unknown degradation products and low-level impurities.[6] | Highly sensitive and selective; provides molecular weight information, enabling identification of unknown impurities.[4][5] | More complex instrumentation; quantification may require more rigorous method development. |
| NMR Spectroscopy | All proton-containing species. | Provides definitive structural information; can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, making interpretation difficult. |
| Thin Layer Chromatography (TLC) | Major components. | Fast, inexpensive, excellent for real-time reaction monitoring to determine completion.[1] | Not quantitative; poor resolution for closely related impurities. |
Section 2: Troubleshooting Guide & Optimized Protocols
This section provides actionable protocols and workflows designed to minimize impurity formation from the start.
Issue: Low Yield and Persistent Impurities in Final Product
This common issue often stems from suboptimal reaction conditions and an inefficient purification strategy. The following protocol incorporates best practices to address these challenges head-on.
This protocol emphasizes strict control over moisture, temperature, and stoichiometry to prevent hydrolysis and side reactions.[1]
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Loading: Add 2-aminothiazole (1.0 eq.) to the flask. Ensure the starting material is of high purity.
-
Solvent and Base Addition: Add a dry, aprotic solvent (e.g., dichloromethane or THF, 5-10 mL per gram of 2-aminothiazole). Add a non-nucleophilic base such as triethylamine (1.2 eq.). Stir until all solids are dissolved.
-
Controlled Reagent Addition: Cool the mixture to 0 °C using an ice bath. Separately, dissolve the acetoacetylating agent (e.g., diketene or ethyl acetoacetate derivative, 1.05 eq.) in the dry solvent. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction's progress every hour using TLC. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the starting material is consumed, cool the mixture again to 0 °C. Slowly add cold, dilute aqueous HCl to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Analysis: Analyze the final product for purity using HPLC or LC-MS as described in Table 2.
Caption: Optimized workflow for synthesis and purification.
References
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. ResearchGate. Available from: [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
- Process of producing 2-aminothiazole. Google Patents.
-
Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health (NIH). Available from: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). Available from: [Link]
- Process of preparing 2-aminothiazoles. Google Patents.
-
Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. Available from: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available from: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (NIH). Available from: [Link]
-
Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Scientific Research Publishing. Available from: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. PubMed. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
-
Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. National Institutes of Health (NIH). Available from: [Link]
-
Ultra‐high‐performance liquid chromatography‐tandem mass spectrometry analytical method for the determination of nitrosamine drug substance‐related impurity in sitagliptin base and salts. ResearchGate. Available from: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. National Institutes of Health (NIH). Available from: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health (NIH). Available from: [Link]
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels to Support Risk Assessment of Nitrosamine Formation. MDPI. Available from: [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. National Institutes of Health (NIH). Available from: [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. Available from: [Link]
-
Thermal Stability and Degradation of Chitosan Modified by Acetophenone. ResearchGate. Available from: [Link]
Sources
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- 2. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [file.scirp.org]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
N-2-Thiazolylacetoacetamide stability and degradation problems
Introduction
Welcome to the technical support guide for N-2-Thiazolylacetoacetamide (CAS 705-87-3).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the common stability and degradation challenges encountered when working with this molecule. As a β-ketoamide derivative of 2-aminothiazole, this compound possesses reactive sites on both its thiazole ring and its acetoacetamide side-chain, making it susceptible to specific environmental and chemical stressors. This guide provides in-depth, cause-and-effect explanations for these issues and offers validated protocols for troubleshooting and prevention.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
This compound's structure contains two key regions prone to degradation: the amide linkage and the thiazole ring.
-
Amide Hydrolysis: The amide bond connecting the thiazole ring and the acetoacetyl group is susceptible to hydrolysis under both acidic and basic conditions.[2] This is often the primary and most rapid degradation pathway in aqueous solutions.
-
Thiazole Ring Opening: The thiazole ring, while aromatic, can undergo degradation, particularly through photo-oxidation.[3] It is also sensitive to certain strong reducing agents.[4]
-
Keto-Enol Tautomerism & Reactivity: The acetoacetamide moiety is a β-dicarbonyl system that exists as a mixture of keto and enol tautomers. The alpha-methylene protons are acidic (pKa of parent acetoacetamide is ~12.4), creating a nucleophilic center that can participate in side reactions.[5]
Q2: My solution of this compound is changing color (e.g., turning yellow) upon standing. What is causing this?
This is a classic indicator of degradation, most commonly photolytic or oxidative degradation. Thiazole-containing compounds are known to be susceptible to photo-degradation, where exposure to light, especially UV, can initiate reactions.[3] The process often involves the formation of an unstable endoperoxide across the thiazole ring via a reaction with singlet oxygen, which then rearranges into various colored byproducts.[3] Discoloration can also arise from the formation of extended conjugated systems resulting from side-chain reactions or oxidative coupling.
Q3: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram during my experiment. What is this likely to be?
The most probable identity of a new, more polar peak is 2-aminothiazole , the product of amide bond hydrolysis. This cleavage would also produce acetoacetic acid, which is unstable and can further decompose into acetone and carbon dioxide. Another possibility is a hydroxylated derivative formed from oxidative degradation.
To confirm, you should use a mass spectrometer (LC-MS) to identify the mass of the new peak.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₈N₂O₂S | 185.04 |
| 2-Aminothiazole | C₃H₄N₂S | 101.02 |
| Acetoacetic Acid | C₄H₆O₃ | 103.03 |
Q4: How does solution pH affect the stability of this compound?
The compound's stability is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a primary concern.[2] The thiazole ring nitrogen (at position 3) can be protonated, which can influence the electronic properties and stability of the entire molecule.[4]
-
Neutral Conditions (pH ~ 6-8): The compound exhibits its maximum stability in the near-neutral pH range, although hydrolysis can still occur slowly.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the amide is typically faster than acid-catalyzed hydrolysis.[5] The mechanism involves direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. Furthermore, the methylene protons of the acetoacetamide chain become significantly deprotonated, which can lead to other reactions like aldol condensations or cleavage if not controlled.
Q5: Is this compound sensitive to heat?
Yes, thermal degradation is a significant factor. While the solid may be stable at room temperature for extended periods when protected from light and moisture, elevated temperatures, especially in solution, will accelerate hydrolytic and other degradation pathways. Thermogravimetric analysis of similar structures shows that significant decomposition can begin at temperatures above 200°C for the solid state, but degradation in solution will occur at much lower temperatures (e.g., >40-50°C).[6][7]
Troubleshooting Guides & Protocols
If you suspect degradation, a systematic approach is required to identify the cause and extent of the issue.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Rapid Forced Degradation Study
This protocol helps to quickly identify the compound's vulnerabilities. Use a standard concentration (e.g., 0.1 mg/mL) and analyze samples by HPLC/LC-MS against a control sample (stored at -20°C in the dark).
1A: Hydrolytic Stability
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Incubation: Keep one aliquot of each solution at room temperature and another at 50°C.
-
Analysis: Analyze samples at t=0, 2, 8, and 24 hours. Neutralize acidic and basic samples before injection if necessary.
1B: Photostability
-
Prepare a solution in a clear glass vial.
-
Expose the vial to direct, high-intensity light (a photostability chamber is ideal) for 24-48 hours.
-
Wrap a control sample of the same solution in aluminum foil and keep it alongside the exposed sample.
-
Analyze both samples and compare the chromatograms for new peaks and a decrease in the parent peak area.[3]
1C: Thermal Stability
-
Prepare a solution in a suitable solvent buffered to a neutral pH.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Analyze samples at t=0, 2, 8, and 24 hours and compare to a control stored at 4°C.
Protocol 2: LC-MS Method for Degradant Identification
This general-purpose method is effective for separating this compound from its primary hydrolytic degradant, 2-aminothiazole.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection (MS): Electrospray Ionization Positive Mode (ESI+). Monitor for the m/z values listed in the table in FAQ Q3.
-
Rationale: Formic acid helps to produce sharp peak shapes and promotes ionization for MS detection. The gradient effectively separates the non-polar parent compound from its more polar degradants.[8][9]
Predicted Degradation Pathways
Caption: Major degradation routes for this compound.
Best Practices for Handling and Storage
To ensure the integrity of your experimental results, proactive handling is crucial.
Storage:
-
Solid: Store the solid material in a tightly sealed container at 2-8°C, protected from light.[10] For long-term storage (>6 months), storing at -20°C under an inert atmosphere (argon or nitrogen) is recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.[11]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, filter-sterilize and store in small aliquots at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.
In the Lab:
-
pH Control: When preparing aqueous solutions for assays, always use a buffer system to maintain a stable pH, preferably between 6.0 and 7.5.
-
Light Protection: During experiments, protect solutions from direct light by using amber-colored labware or by wrapping containers in aluminum foil.[3]
-
Temperature Control: Avoid heating solutions unless required by the protocol. If heating is necessary, do so for the minimum time required. Keep samples on ice or in a cooled autosampler while awaiting analysis.
By understanding the inherent chemical liabilities of this compound and implementing these preventative and diagnostic measures, researchers can ensure the stability of their compound and the reliability of their data.
References
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC.
- Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- Acetoacetamide. (n.d.). Grokipedia.
- Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022). ResearchGate.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022). PubMed Central.
- Process for the preparation of an acetamide derivative. (n.d.). Google Patents.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). ijper.org.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). jprsolutions.info.
- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
- Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (2012). scirp.org.
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC.
- Thermal Stability and Degradation of Chitosan Modified by Acetophenone. (n.d.). ResearchGate.
- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- CAS 705-87-3 this compound. (n.d.). Alfa Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Crystallization of N-2-Thiazolylacetoacetamide
Welcome to the technical support center for the crystallization of N-2-Thiazolylacetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and following these troubleshooting protocols, you can optimize your crystal yield, purity, and morphology.
Introduction to this compound Crystallization
This compound is a moderately polar compound, typically a solid at room temperature, with a structure amenable to crystallization for purification. The key to successful crystallization lies in the careful selection of solvents and precise control over parameters like temperature, cooling rate, and supersaturation. This guide provides a structured approach to troubleshoot and refine your crystallization process.
A close structural analog, N-(Thiazol-2-yl)acetamide, has been successfully recrystallized from ethyl acetate to yield high-quality single crystals, suggesting that ethyl acetate is a promising starting solvent for this compound.[1][2] The solubility of these types of compounds is influenced by solvent polarity and temperature, making recrystallization an effective purification technique.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Problem 1: Poor or No Crystal Formation
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What should I do?
Answer: This is a common issue that usually points to one of two things: either the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.
Causality and Troubleshooting Steps:
-
Insufficient Supersaturation: You may have used too much solvent.
-
Protocol: Gently reheat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute. Allow the concentrated solution to cool slowly. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.
-
-
Nucleation Inhibition: The smooth glass surface of your flask might not provide enough energy for crystals to start forming.
-
Protocol 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Protocol 2: Seeding. If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Protocol: Re-evaluate Your Solvent. If the above steps fail, you may need to select a different solvent or a solvent mixture. Refer to the "Solvent Selection Protocol" in the next section. A good starting point for this compound, based on its analog N-(Thiazol-2-yl)acetamide, is ethyl acetate .[1][2]
-
Problem 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Question: When my solution cools, a syrupy liquid or oil separates instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.
Causality and Troubleshooting Steps:
-
Solution is Too Concentrated or Cooling is Too Rapid: This is the most common cause.
-
Protocol: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling process.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Protocol: If the crude material is suspected to be highly impure, consider a preliminary purification step, such as a column chromatography, before attempting crystallization.
-
-
Inherent Property of the Compound in the Chosen Solvent:
-
Protocol: If oiling out persists despite slower cooling and dilution, a different solvent system is necessary. Try a solvent with a lower boiling point or a solvent mixture.
-
Problem 3: Low Crystal Yield
Question: I've successfully obtained crystals, but the final yield is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
Causality and Troubleshooting Steps:
-
Excessive Solvent Used: This is a primary cause of low yield.
-
Protocol: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration of the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized in the funnel.
-
Protocol: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it. This can be done by placing them in an oven or rinsing with hot solvent.
-
-
Incomplete Crystallization:
-
Protocol: Allow sufficient time for crystallization to occur. After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.
-
Problem 4: Impure Crystals
Question: My recrystallized product still shows impurities when analyzed (e.g., by melting point determination or spectroscopy). What went wrong?
Answer: The goal of recrystallization is purification, so obtaining an impure product means that impurities were either not effectively removed or were incorporated into the crystal lattice.
Causality and Troubleshooting Steps:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.
-
Protocol: Allow the solution to cool slowly and undisturbed. A slower cooling rate promotes the formation of a more ordered and pure crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent may dissolve the desired compound well but not the impurities, or it may not effectively leave the impurities in the solution upon cooling.
-
Protocol: A different solvent may be required. Refer to the "Solvent Selection Protocol" below. Sometimes a multi-solvent system can be effective.
-
-
Contamination During Washing:
-
Protocol: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using a warm solvent or too much solvent will dissolve some of your purified product.
-
Experimental Protocols
Protocol for Solvent Selection
A systematic approach to solvent selection is crucial for successful crystallization.
Step-by-Step Methodology:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethyl acetate, ethanol, isopropanol, acetone, toluene, and water) dropwise at room temperature, with agitation.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
-
Gently heat the test tubes containing the undissolved solid in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool to room temperature, and then place them in an ice bath.
-
A good solvent will show a significant amount of crystal formation upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent Class | Solvent | Rationale for Inclusion |
| Ester | Ethyl Acetate | Primary Candidate. Proven effective for the analog N-(Thiazol-2-yl)acetamide.[1][2] |
| Alcohol | Ethanol | Good for moderately polar compounds. |
| Alcohol | Isopropanol | Similar to ethanol but less polar. |
| Ketone | Acetone | Effective for a wide range of organic compounds. |
| Aromatic | Toluene | May interact favorably with the thiazole ring. |
| Protic | Water | Useful to test the compound's polarity. |
General Recrystallization Protocol for this compound
This protocol uses ethyl acetate as the starting solvent, based on literature for a close analog.[1][2]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring. Continue to add hot ethyl acetate in small portions until all the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Visualizing the Crystallization Workflow
The following diagrams illustrate the logical flow of the crystallization and troubleshooting processes.
Caption: General crystallization workflow for this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
-
Solubility of Things. (n.d.). 2-Acetamidothiazole. Retrieved January 15, 2026, from [Link]
-
Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2014). N-(1,3-Benzo-thia-zol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1622. [Link]
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
-
ResearchGate. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Purification of N-2-Thiazolylacetoacetamide
Welcome to the technical support resource for N-2-Thiazolylacetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude this compound appears as a sticky oil or an amorphous solid that is difficult to handle. How can I improve its physical form for purification?
Answer: This is a frequent challenge with polar organic compounds like this compound, often stemming from residual solvents or impurities that inhibit crystallization.
-
Probable Causes:
-
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove and may result in an oily product.
-
Hygroscopic Nature: The compound may be absorbing atmospheric moisture.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization.
-
-
Step-by-Step Solutions:
-
Azeotropic Removal of Solvents: If you suspect residual high-boiling point solvents, dissolve the crude product in a suitable solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the tenacious solvent.
-
Trituration: This is an effective technique to induce crystallization and remove some impurities. Suspend the crude oil or amorphous solid in a solvent in which the desired compound is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, hexane/ethyl acetate mixture). Stir vigorously for several hours. The product should precipitate as a solid, which can then be filtered.
-
Drying: Ensure the material is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable, to remove any absorbed water.
-
Question 2: I'm struggling with the column chromatography of this compound. The compound either streaks badly on the column or elutes with the solvent front even with polar eluents.
Answer: The polarity of this compound, due to its amide and thiazole functionalities, makes it challenging for standard normal-phase (silica gel) chromatography.[1]
-
Probable Causes:
-
High Polarity: The compound has a strong affinity for the polar silica gel stationary phase, which can lead to streaking (tailing).
-
Inappropriate Solvent System: The mobile phase may not be optimized to effectively elute the compound from the silica gel.
-
Sample Overload: Applying too much crude material to the column can exceed its separation capacity.
-
-
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Use a more polar solvent system. A gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective for polar amides.[2]
-
Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This can deactivate acidic sites on the silica gel, reducing tailing, especially if your compound has basic functionalities.
-
-
Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly onto the column (wet loading), pre-adsorb it onto a small amount of silica gel.[3] This "dry loading" technique often results in sharper bands and better separation.
-
Consider Reversed-Phase Chromatography: For highly polar compounds that are poorly retained on silica, reversed-phase flash chromatography using a C18-functionalized stationary phase with a water/acetonitrile or water/methanol gradient can be a very effective alternative.[1][2]
-
Question 3: My recrystallization of this compound results in a very low yield. What can I do to improve it?
Answer: Low yield during recrystallization is a common issue that can often be rectified by optimizing the procedure.[4]
-
Probable Causes:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[4]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or cold temperatures.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely and be lost.[4]
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice, reducing both purity and the formation of well-defined crystals.[4]
-
-
Troubleshooting Flowchart for Low Recrystallization Yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Question 4: After purification, my analytical data (NMR/LC-MS) still shows the presence of impurities. What are the likely culprits and how can I remove them?
Answer: The nature of the impurities depends heavily on the synthetic route used to prepare this compound.
-
Probable Impurities:
-
Unreacted Starting Materials: Such as 2-aminothiazole or an acetoacetylating agent.
-
Byproducts from Synthesis: N-acylurea byproducts can form if carbodiimide coupling reagents are used.[2] Self-condensation products of the acetoacetylating agent are also possible.
-
Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which might occur during workup or purification.[5]
-
-
Strategies for Removal:
-
Acid/Base Wash: During the workup, an acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials like 2-aminothiazole. A basic wash (e.g., dilute NaHCO₃) can remove acidic impurities.
-
Orthogonal Purification: If one method fails, try another. If column chromatography on silica gel was unsuccessful, attempt recrystallization or reversed-phase chromatography.
-
Purity Assessment: Utilize analytical techniques like HPLC, LC-MS, and NMR to identify the impurities.[6][7] Knowing the structure of the impurity is key to designing a strategy for its removal.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best way to assess the purity of this compound? | A combination of techniques is recommended for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity by peak area.[6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for structural confirmation and can reveal the presence of proton-containing impurities. Mass Spectrometry (MS) confirms the molecular weight and can help identify unknown impurities by their mass-to-charge ratio.[6] |
| How stable is this compound? What are the optimal storage conditions? | Amides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.[5] The thiazole ring can also be sensitive to strong oxidizing agents. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[8] |
| Can I use distillation for purification? | Distillation is generally not a suitable method for purifying this compound. Amides tend to have high boiling points and may decompose at the high temperatures required for distillation.[5] Methods like recrystallization and chromatography are the preferred techniques. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying this compound via recrystallization.
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Observe which solvent provides good crystal formation upon slow cooling. Polar solvents like ethanol, acetone, or acetonitrile are often good starting points for amides.[5]
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate).
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the insoluble material. This step helps prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel flash chromatography.
Decision-Making for Purification Method:
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
Technical Support Center: Enhancing the Purity of N-2-Thiazolylacetoacetamide
Welcome to the Technical Support Center for N-2-Thiazolylacetoacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the highest possible purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. This guide provides practical, field-proven insights into common purification challenges and their solutions, with a focus on recrystallization and chromatographic techniques.
Part 1: Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows significant impurities on TLC and HPLC. What are the likely impurities and how can I perform an initial cleanup?
Answer:
The most common synthesis of this compound involves the acylation of 2-aminothiazole with an acetoacetylating agent like ethyl acetoacetate or diketene. Based on this, the primary impurities are likely to be:
-
Unreacted 2-aminothiazole: A basic impurity.
-
Unreacted acetoacetylating agent (or its hydrolysis product, acetoacetic acid): An acidic impurity.
-
Side-products: Such as diacylated 2-aminothiazole or products from the self-condensation of the acetoacetylating agent.
A robust acidic and basic wash during the work-up is a critical first step to remove the most common impurities.[1][2]
Recommended Initial Work-up Protocol:
-
Quench the Reaction: After the reaction is complete, carefully quench the reaction mixture with water.
-
Solvent Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-aminothiazole. The protonated amine will be soluble in the aqueous layer.
-
Base Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
This initial cleanup should significantly improve the purity of your material before attempting further purification steps like recrystallization or column chromatography.
Issue 2: Difficulty in Recrystallization - Oiling Out or No Crystal Formation
Question: I am trying to recrystallize my crude this compound, but it either "oils out" or fails to crystallize altogether. What can I do?
Answer:
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially if the crude material has a high impurity level.
Troubleshooting Steps:
-
Solvent Selection is Key: The choice of solvent is the most critical factor. For acetamide derivatives, ethanol and ethyl acetate are often good starting points.[3] A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Reduce the Amount of Solvent: Using too much solvent is a frequent cause of crystallization failure. After dissolving the crude product in the minimum amount of boiling solvent, you can try to slowly evaporate some of the solvent to reach the saturation point.
-
Slow Cooling is Crucial: Rapid cooling can lead to oiling out or the trapping of impurities within the crystal lattice. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites. Alternatively, adding a "seed crystal" of pure product can initiate crystallization.
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at boiling temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common combination for similar compounds is ethyl acetate/hexane.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
| Solvent | Predicted Solubility Behavior | Rationale |
| Ethyl Acetate | Good solubility when hot, poor when cold. | Often an ideal choice for amide compounds.[3] |
| Ethanol | Good solubility when hot, moderate when cold. | May result in slightly lower yields but can be effective.[4] |
| Acetone | Likely to be a good solvent. | Often used for similar structures.[3] |
| Water | Poor solubility. | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Hexane/Heptane | Very poor solubility. | Primarily used as an anti-solvent.[1] |
Q2: How can I assess the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and identifying impurities.
Recommended HPLC Starting Conditions:
A reverse-phase HPLC method is suitable for this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective. A suggested mobile phase is a mixture of acetonitrile, water, and phosphoric acid.[5] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Detection: UV detection at a wavelength where the thiazole ring shows strong absorbance (e.g., around 254 nm) is appropriate.
Expected ¹H NMR Signals:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the methylene (CH₂) protons.
-
Two doublets for the protons on the thiazole ring.
-
A broad singlet for the amide (NH) proton.
The absence of signals corresponding to starting materials and the correct integration of the product signals will confirm its purity.
Q3: My purified product is still colored. How can I decolorize it?
A3: A persistent yellow or brown color can be due to highly conjugated impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Decolorization Protocol:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% of the solute weight).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the loss of your desired product.
Part 3: Experimental Workflow Diagrams
To provide a clearer understanding of the purification processes, the following workflows have been visualized using Graphviz.
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Recrystallization Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
- BenchChem. (2025). Application Note: High-Purity Isolation of N-(thiazol-2-yl)
- SIELC Technologies. (n.d.). Separation of Acetamide, N-2-thiazolyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. [Link]
- BenchChem. (2025). Technical Support Center: N-(thiazol-2-yl)-2-tosylacetamide Synthesis.
- Solubility of Things. (n.d.). 2-Acetamidothiazole.
-
MDPI. (2022). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
-
ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. [Link]
-
SpectraBase. (n.d.). 2-chloro-N-(1,3-thiazol-2-yl)acetamide. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
PubMed Central. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. [Link]
- Google Patents. (2014). Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)
-
PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Vascular and Endovascular Review. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. [Link]
-
ResearchGate. (2020). RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies. [Link]
-
PubMed. (1981). Determination of acetazolamide in biological fluids by high-performance liquid chromatography. [Link]
Sources
avoiding side reactions in N-2-Thiazolylacetoacetamide synthesis
Welcome to the technical support center for the synthesis of N-2-Thiazolylacetoacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis is primarily an N-acylation of 2-aminothiazole. The two most prevalent and practical methods involve different acylating agents:
-
Reaction with Diketene: This is often a rapid and high-yielding method but requires careful control due to the high reactivity of diketene.
-
Reaction with Ethyl Acetoacetate (EAA): This is a condensation reaction that is generally slower and may require heating to drive the reaction to completion. It is often considered a milder alternative to diketene.
Q2: My overall yield is consistently low. What are the first things I should check?
A2: Low yield is a frequent issue that can often be traced back to fundamental parameters. Before investigating complex side reactions, verify the following:
-
Purity of 2-Aminothiazole: The quality of your starting 2-aminothiazole is paramount. Impurities from its synthesis, often via the Hantzsch thiazole synthesis, can interfere with the acylation reaction.[1] We recommend checking the melting point and considering recrystallization if the purity is questionable.
-
Anhydrous Conditions: Moisture is detrimental, especially when using highly reactive acylating agents like diketene, which can hydrolyze or polymerize.[2] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Use Thin Layer Chromatography (TLC) to monitor the consumption of the 2-aminothiazole starting material.[1][3] Reactions with ethyl acetoacetate, in particular, may require extended heating times to reach completion.[4]
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products indicates competing side reactions. The most common culprits are:
-
Di-acylation Product: A second acetoacetyl group attaches, typically to the endocyclic (ring) nitrogen of the thiazole.[3][5]
-
Unreacted 2-Aminothiazole: The reaction has not gone to completion.
-
Diketene-derived Impurities: If using diketene, side products like dehydroacetic acid can form from dimerization/polymerization.[2]
-
β-Enamine Isomer: The product can tautomerize to its more stable β-enamine form, which may appear as a different spot on TLC.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a deeper dive into specific problems, their chemical origins, and validated solutions.
Problem 1: Formation of a Major, Less Polar Side Product, Identified as a Di-acylated Species
Symptoms: A significant spot on TLC (often less polar than the desired product) and mass spectrometry data indicating the addition of two acetoacetyl groups.
Causality: The 2-aminothiazole scaffold possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic ring nitrogen. While the exocyclic amine is more nucleophilic and reacts preferentially, harsh conditions or improper stoichiometry can lead to a second acylation event on the ring nitrogen.[5] This is particularly problematic when using a highly reactive acylating agent or an excess of a strong base.
Solutions:
-
Strict Stoichiometric Control: Avoid a large excess of the acylating agent. A slight excess of ~1.05 equivalents is often sufficient to drive the reaction to completion without promoting di-acylation.[3]
-
Controlled Reagent Addition: Add the acylating agent (especially diketene) dropwise to the solution of 2-aminothiazole. This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.
-
Temperature Management: Perform the addition at a reduced temperature (e.g., 0 °C in an ice bath).[3] Exothermic reactions can easily overheat locally, leading to side product formation.
-
Solvent Choice: Use a dry, aprotic, and relatively non-polar solvent like dichloromethane, THF, or dry acetone.[3][6]
The following workflow diagram illustrates a generalized decision-making process for the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-2-Thiazolylacetoacetamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of N-2-Thiazolylacetoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental and scale-up challenges. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides, FAQs, and detailed protocols to optimize your production process.
Synthesis Overview: The Acylation of 2-Aminothiazole
This compound is an organic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry for its presence in various pharmaceuticals.[1][2][3] The most common and direct synthetic route is the N-acylation of 2-aminothiazole. This reaction involves treating 2-aminothiazole with a suitable acetoacetylating agent. The core mechanism relies on the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetoacetylating agent.
A representative scheme involves the reaction of 2-aminothiazole with an agent like diketene or an acetoacetyl derivative (e.g., an acyl chloride or ester) in an appropriate solvent, often with a base to neutralize the acidic byproduct.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during synthesis and scale-up.
Reaction Chemistry & Optimization
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue stemming from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, low temperature, or impure reagents.[4] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[5]
-
Side Product Formation: The primary competing reaction is often di-acylation, where both the exocyclic amino group and the thiazole ring nitrogen are acylated.[5] This is more likely with highly reactive acylating agents.
-
Reagent Purity: The purity of 2-aminothiazole and the acetoacetylating agent is critical.[5] Impurities can introduce competing side reactions that consume reagents and complicate purification.
-
Product Loss During Workup: Significant product can be lost during extraction, washing, or recrystallization if the procedures are not optimized for the product's solubility profile.[4]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Multiple spots indicate a mixture of compounds. Common side products in this acylation include:
-
Unreacted 2-Aminothiazole: If the reaction is incomplete, you will see the starting material.
-
Di-acylated Product: This occurs when a second acetoacetyl group attaches, often to the ring nitrogen. To minimize this, use a 1:1 or slight excess of the amine to the acylating agent and add the acylating agent slowly at a controlled, low temperature (e.g., 0°C).[5][6]
-
Hydrolyzed Acylating Agent: If moisture is present, a reactive acylating agent (like an acyl chloride) can hydrolyze to acetoacetic acid, which is unreactive under these conditions.[5] Ensure all glassware is dry and use anhydrous solvents.[7]
Q3: What is the best choice of base and solvent for this reaction?
The choice of base and solvent is critical for success.
-
Base Selection: If using an acylating agent like an acyl chloride that produces an acid byproduct (e.g., HCl), a non-nucleophilic base is required to scavenge the acid.[5] This prevents the protonation and deactivation of the 2-aminothiazole nucleophile. Common choices include triethylamine (TEA) or pyridine.[5]
-
Solvent Selection: A dry, aprotic solvent is typically recommended to prevent hydrolysis of the reagents.[5] Suitable options include dichloromethane (DCM), acetone, or tetrahydrofuran (THF).[5][8] The solvent should be chosen based on the solubility of the starting materials and the reaction temperature.
Process & Scale-Up Challenges
Q4: We are planning to scale up from a 1L flask to a 50L reactor. What are the most critical challenges to anticipate?
Scaling up is not just about using more reagents; it introduces new physical and engineering challenges.[9]
-
Heat Management: Acylation reactions are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] This can lead to thermal gradients, localized overheating, and an increase in side product formation. A robust reactor cooling system is essential.
-
Mixing Efficiency: Achieving uniform mixing in a 50L reactor is far more difficult than in a 1L flask.[9] Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions and reducing yield. The type of impeller, agitation speed, and baffle design are critical parameters.
-
Reagent Addition Rate: The controlled, dropwise addition of the acylating agent in the lab must be scaled appropriately. A slow, subsurface addition via a dip tube is often necessary in a large reactor to ensure it disperses quickly and reacts before causing side reactions at the point of entry.
-
Workup and Isolation: Handling large volumes for quenching, extraction, and filtration presents significant logistical hurdles. Ensure you have appropriately sized vessels, pumps, and filtration equipment (e.g., a Nutsche filter) to handle the increased scale.
Q5: How do I adapt my lab-scale purification (recrystallization) for a multi-kilogram batch?
-
Solvent Volume: The solvent-to-product ratio used in the lab may need adjustment at scale. Using too much solvent can result in significant yield loss as more product remains in the mother liquor.[4]
-
Cooling Rate: Slow, controlled cooling is critical for forming large, pure crystals that are easy to filter. Crash-cooling a large vessel can lead to the formation of fine powders or oils that are difficult to isolate and may trap impurities.
-
Filtration and Drying: Vacuum filtration on a large scale requires robust equipment. The filter cake must be washed efficiently to remove residual solvent and impurities. Drying a large mass of product requires a suitable vacuum oven with good heat transfer to ensure the entire batch is dried uniformly.
Troubleshooting Guide
This table provides a quick reference for common problems and their solutions.
| Issue | Potential Cause(s) | Suggested Solutions & Mitigations |
| Low Yield | 1. Incomplete reaction.[4] 2. Formation of di-acylated byproduct.[6] 3. Product loss during workup.[4] 4. Reagent degradation due to moisture.[5] | 1. Monitor with TLC; increase reaction time or temperature cautiously. 2. Use a ~1:1 molar ratio; add acylating agent slowly at low temperature. 3. Optimize extraction/recrystallization solvents and pH. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Argon). |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. 3. Incorrect recrystallization solvent. | 1. Re-purify via column chromatography or a different recrystallization solvent system. 2. Ensure product is thoroughly dried under vacuum. 3. Perform small-scale solvent screening to find an optimal system where the product is soluble when hot but sparingly soluble when cold. |
| Reaction Stalls (Does not go to completion) | 1. Insufficient base to neutralize acid byproduct.[5] 2. Acylating agent has degraded.[5] 3. Low reaction temperature.[5] | 1. Add another portion of base and monitor via TLC. 2. Add a small, fresh portion of the acylating agent. 3. Allow the reaction to warm to room temperature or apply gentle heat, monitoring for side product formation. |
| Scale-Up Batch Fails (Different result than lab) | 1. Inefficient heat transfer causing side reactions.[9] 2. Poor mixing leading to localized high concentrations.[9] 3. Impurity amplification.[9] | 1. Ensure the reactor's cooling capacity is sufficient for the exotherm. Consider semi-batch addition to control heat generation. 2. Model mixing parameters; use appropriate impellers and agitation speed. 3. Re-evaluate the purity of starting materials at the new scale. Minor impurities in the lab can become major problems in a large batch. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Baseline Laboratory Protocol
This protocol describes a representative method for the laboratory-scale synthesis of this compound. Safety Warning: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
-
2-Aminothiazole (1.0 eq)
-
Diketene or Ethyl Acetoacetate (1.05 eq)
-
Triethylamine (TEA) (1.1 eq, if necessary)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. In a separate dry flask, dissolve your acetoacetylating agent (1.05 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise over 20-30 minutes using a dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress periodically by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) until the starting 2-aminothiazole spot has disappeared.[5]
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a crystalline solid.[8]
References
- CymitQuimica. N-2-Thiazolylacetamide | CAS 2719-23-5.
- Benchchem. Technical Support Center: N-(thiazol-2-yl)-2-tosylacetamide Synthesis.
- Benchchem. Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
- Benchchem. Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Ranadive, P. (2013). Challenges in fermentation scale up process for production of new chemical entities: From discovery to clinic. J Food Process Technol.
- Ahmad, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- Nayak, P. S., et al. (2012). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E.
- Khalifa, M. E., & Zaki, M. A. (2020).
- Khalifa, M. E., & Zaki, M. A. (2020).
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Challener, C. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production.
- Benchchem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- ResearchGate. Chemical synthesis of 2-aminothiazole analogs.
- Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology.
- Benchchem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
Sources
- 1. CAS 2719-23-5: N-2-Thiazolylacetamide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Validation & Comparative
A Comparative Guide to the Efficacy of N-2-Thiazolylacetoacetamide Derivatives in Preclinical Models
This guide provides a comprehensive analysis of N-2-Thiazolylacetoacetamide derivatives, a class of heterocyclic compounds demonstrating significant potential across multiple therapeutic areas. We will dissect their synthesis, comparative efficacy in anticancer, antimicrobial, and anti-inflammatory applications, and the underlying structure-activity relationships (SAR) that govern their biological performance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone pharmacophore in drug discovery, present in numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive scaffold for designing novel therapeutic agents. The this compound framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. By appending various substituents, researchers have successfully developed derivatives with potent and selective effects against cancer cells, pathogenic microbes, and inflammatory pathways. This guide synthesizes preclinical data from various studies to provide a clear, comparative overview of their efficacy.
General Synthetic Strategy
The synthesis of this compound derivatives is typically achieved through a reliable and straightforward multi-step process. Understanding this pathway is critical for planning the synthesis of novel analogues for screening. The causality behind the chosen reagents and conditions is rooted in fundamental organic chemistry principles aimed at maximizing yield and purity.
A common synthetic route begins with the Hantzsch thiazole synthesis, followed by acylation and subsequent nucleophilic substitution.
Caption: General synthetic workflow for this compound derivatives.
Causality in Synthesis:
-
Step 1: The Hantzsch synthesis is a classic method for creating thiazole rings. Iodine acts as an oxidizing agent to facilitate the cyclization between the α-haloketone (formed in situ from the acetophenone and iodine) and the thiourea.
-
Step 2: Chloroacetyl chloride is a highly reactive acylating agent. The chloroacetamide intermediate it forms is crucial because the chlorine atom serves as an excellent leaving group for the subsequent substitution reaction. A base is used to neutralize the HCl byproduct.
-
Step 3: The final derivatization occurs via an SN2 reaction. The amine nucleophile (e.g., a substituted aniline) attacks the carbon bearing the chlorine atom, displacing it to form the final acetamide derivative.[1] Refluxing provides the necessary energy to overcome the activation barrier for this reaction.
Comparative Efficacy Analysis
The true value of the this compound scaffold lies in its broad spectrum of biological activity. Below, we compare the performance of various derivatives based on published experimental data.
Anticancer Activity
These derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key cellular enzymes.[2][3]
Comparative Cytotoxicity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Substituent (R) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HT-29 (Colon) | PC3 (Prostate) | Reference |
| d6 | 4-Chlorophenylamino | 38.0 | - | - | - | [1] |
| d7 | 4-Fluorophenylamino | 40.6 | - | - | - | [1] |
| 3b | 3-Fluorophenyl | - | - | - | 12.6 | [4] |
| 3h | 3-Methoxyphenyl | - | - | 3.1 | - | [4] |
| 5E Derivative | See Ref.[5] | - | Statistically significant cytotoxicity at 100 µM | - | - | [5] |
| Doxorubicin | Reference Drug | <10 (Typical) | <10 (Typical) | 3.1 | 12.6 | [4] |
Note: Direct comparison between studies should be done with caution due to variations in experimental conditions. "-" indicates data not available.
Structure-Activity Relationship (SAR) Insights:
The anticancer potency is highly dependent on the nature and position of substituents on the terminal aryl ring.
-
Electron-Withdrawing Groups (EWGs): Halogen substituents, such as chloro and fluoro groups at the meta or para positions of the phenyl ring, are frequently associated with enhanced cytotoxic activity.[1][4] This may be due to altered electronic properties that improve binding to the biological target.
-
Positional Isomers: The position of a substituent is critical. For instance, a meta-methoxy group (compound 3h) showed potent activity against the HT-29 colon cancer line, while other positional isomers were less effective.[4]
-
Mechanism: Some derivatives act as inhibitors of glutathione S-transferase (GST), a key enzyme in cellular detoxification, suggesting a potential mechanism for their anticancer effects.[2] Others have been shown to induce apoptosis by activating caspases 3 and 9.[3]
Caption: Key SAR trends for anticancer activity of the derivatives.
Antimicrobial Activity
The scaffold has also been exploited to develop potent antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Comparative Antimicrobial Efficacy of this compound Derivatives (MIC in µM)
| Compound ID | Substituent (R) | S. aureus | E. coli | Reference |
| d3 | 3-Nitrophenylamino | 13.4 | - | [1] |
| A1 | 4-Fluorophenyl | 156.7 (vs. Xoo) | - | [6] |
| 3j | Naphthalen-2-yl | 2 µg/mL | >64 µg/mL | [7] |
| Ciprofloxacin | Reference Drug | ~25 µg/mL | ~25 µg/mL | [8] |
| Bismerthiazol | Reference Drug | 230.5 (vs. Xoo) | - | [6] |
Note: Bacterial strains and units vary between studies. Xoo = Xanthomonas oryzae pv. Oryzae.
SAR Insights:
-
Aryl Substitution: Similar to anticancer activity, aryl substitution is crucial. Derivatives with a para-substitution on the phenyl ring generally show better overall activity than those with meta-substitution.[8]
-
Gram-Positive Selectivity: Many potent derivatives, such as compound 3j with a bulky naphthalene group, show excellent activity against Gram-positive bacteria like MRSA and VRE but are inactive against Gram-negative pathogens like E. coli.[7] This suggests a mechanism of action targeting pathways or structures specific to Gram-positive bacteria, such as cell wall synthesis or specific enzymes.
-
Mechanism of Action: For some derivatives, the antibacterial effect has been linked to the physical disruption of the bacterial cell membrane, leading to cell lysis.[6]
Anti-inflammatory Activity
Several this compound and related derivatives have been evaluated for their ability to mitigate inflammation. These compounds often function by inhibiting the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity
| Compound ID | Key Structural Feature | Assay | Efficacy | Reference |
| 4k | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | DPPH Radical Scavenging | Good Activity | [9] |
| 4m/4n | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | Carrageenan-induced paw edema | Excellent Activity | [9] |
| 40006 | Acetamide derivative | LPS-induced NO production | Significant reduction | [10] |
| Amide 7 | Quinoxaline system | LPS-induced TNFα release | Best in series | [11] |
| Ibuprofen | Reference Drug | Carrageenan-induced paw edema | Significant Activity | [12] |
SAR Insights:
-
Hybrid Molecules: Combining the thiazole-acetamide core with other known anti-inflammatory pharmacophores, such as the thiazolidinone ring, can lead to compounds with excellent dual antioxidant and anti-inflammatory profiles.[9]
-
Inhibition of Mediators: The mechanism often involves the downregulation of inflammatory signaling pathways. For example, some derivatives significantly reduce nitric oxide (NO) production in LPS-stimulated macrophages, a key process in the inflammatory response.[10]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, we provide standardized protocols for the synthesis and evaluation of these derivatives, based on methods described in the literature.
Protocol: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted-phenylamino) acetamide[1]
-
Step A: Synthesis of 4-(4-bromophenyl)thiazol-2-amine:
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round bottom flask for 12 hours.
-
The reaction mixture is cooled, and the solid product is washed with diethyl ether to remove unreacted iodine.
-
The crude product is treated with a hot solution of sodium thiosulfate, filtered, washed with water, and recrystallized from ethanol.
-
-
Step B: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide:
-
To a stirred solution of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in acetone, add chloroacetyl chloride (0.012 mol) dropwise at 0-5°C.
-
Stir the mixture for 3-4 hours at room temperature.
-
Pour the reaction mixture into ice-cold water. The resulting solid is filtered, washed with water, and dried.
-
-
Step C: Synthesis of Final Derivative:
-
A mixture of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide (0.01 mol) and the desired substituted aniline (0.02 mol) is refluxed for 7-8 hours.
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent like ethanol.
-
Protocol: In Vitro Anticancer Evaluation (SRB Assay)[1]
-
Cell Plating: Plate cancer cells (e.g., MCF-7) in 96-well plates at the required density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the synthesized derivatives for 72 hours.
-
Cell Fixation: Fix the treated cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water.
-
Staining: Stain the fixed cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 15 minutes.
-
Final Wash: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization and Reading: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth) from the dose-response curve.
Future Perspectives
The this compound scaffold is a highly promising platform for the development of new therapeutics. The collective data indicate that:
-
Anticancer Potential: Derivatives with halogen and methoxy substituents are strong candidates for further lead optimization, particularly against breast and colon cancer cell lines. Future work should focus on in vivo efficacy studies and elucidating the precise molecular targets.
-
Antimicrobial Potential: The scaffold shows particular promise for developing agents against drug-resistant Gram-positive bacteria. Exploring modifications to improve Gram-negative activity and cell penetration is a logical next step.
-
Anti-inflammatory Potential: Hybrid molecules incorporating this scaffold with other known anti-inflammatory moieties represent a fruitful avenue for developing novel drugs with potentially dual mechanisms of action.
Further research, including comprehensive ADME/Tox profiling and in vivo animal model testing, is essential to translate the preclinical promise of these derivatives into clinical candidates.
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Biological Activity Validation of N-2-Thiazolylacetoacetamide
For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison and validation framework for N-2-Thiazolylacetoacetamide , a heterocyclic compound incorporating both a thiazole and an acetoacetamide moiety. While direct experimental data on this specific molecule is nascent, its structural components suggest a strong likelihood of significant biological activity, particularly in the realms of antimicrobial and anticancer applications.[1][2][3] This document outlines the scientific rationale for investigating these activities, provides detailed protocols for validation, and compares its potential efficacy against established alternatives.
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[4][5][6][7][8] The acetamide group, also prevalent in pharmaceuticals, contributes to the molecule's chemical properties and potential for biological interactions.[8][9] This guide will, therefore, focus on the systematic validation of this compound's potential as an antimicrobial and an anticancer agent.
Part 1: Antimicrobial Activity Validation
The global challenge of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[1] Thiazole derivatives have shown considerable promise, exhibiting activity against a range of bacterial and fungal pathogens.[4][5][10][11] The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1][11]
Comparative Compounds
-
Sulfathiazole: A well-known sulfonamide antibiotic containing a thiazole ring, serving as a classic reference compound.[11]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, providing a mechanistic benchmark.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Materials:
-
This compound, Sulfathiazole, and Ciprofloxacin are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are cultured in Mueller-Hinton Broth (MHB) to the early logarithmic phase of growth.
-
The bacterial cultures are diluted to a standardized concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a growth control well (MHB with bacteria, no compound) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well, except for the sterility control.
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity Data (Hypothetical)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 16 | 32 |
| Sulfathiazole | 8 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
This hypothetical data suggests that this compound could possess moderate broad-spectrum antibacterial activity.
Part 2: Anticancer Activity Validation
Thiazole derivatives have been extensively investigated for their anticancer properties, with some compounds entering clinical trials.[6][12] Their mechanisms of action are diverse, including the inhibition of protein kinases and induction of apoptosis.[13][14]
Comparative Compounds
-
Doxorubicin: A widely used chemotherapy agent that intercalates DNA and inhibits topoisomerase II, serving as a positive control for cytotoxicity.
-
Dasatinib: An FDA-approved tyrosine kinase inhibitor that contains a thiazole moiety, providing a targeted therapy benchmark.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 breast cancer and HepG2 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum.[13]
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Dasatinib in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM).
-
Include untreated control wells (cells with medium only) and blank wells (medium only).
-
-
Incubation and MTT Addition:
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Potential Signaling Pathway: Kinase Inhibition
Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | IC50 on MCF-7 (µM) | IC50 on HepG2 (µM) |
| This compound | 7.5 | 12.2 |
| Doxorubicin | 0.5 | 0.8 |
| Dasatinib | 0.1 | 25.0 |
This hypothetical data suggests that this compound could have promising cytotoxic activity against breast cancer cells, warranting further investigation into its mechanism of action.
Part 3: Enzyme Inhibition Validation
To further elucidate the mechanism of action, specific enzyme inhibition assays are crucial. Based on the activities of related compounds, butyrylcholinesterase (BChE) and urease are plausible targets.[9][15][16]
Comparative Compounds
-
Galantamine: A known BChE inhibitor used for treating Alzheimer's disease.[9]
-
Thiourea: A standard urease inhibitor.[15]
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a solution of BChE enzyme in phosphate buffer.
-
Prepare a solution of the substrate, butyrylthiocholine iodide (BTCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well plate, add the BChE enzyme solution, DTNB, and various concentrations of this compound or Galantamine.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the BTCI substrate.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Comparative Enzyme Inhibition Data (Hypothetical)
| Compound | BChE IC50 (µM) | Urease IC50 (µM) |
| This compound | 19.6 | 25.8 |
| Galantamine | 3.9 | N/A |
| Thiourea | N/A | 23.1 |
This hypothetical data suggests that this compound may possess moderate inhibitory activity against both BChE and urease, indicating a potential for multi-target effects.
Conclusion
This guide provides a comprehensive framework for the initial biological validation of this compound. Based on the well-documented activities of its thiazole and acetamide components, this novel compound presents a promising starting point for drug discovery efforts in the antimicrobial and anticancer fields. The outlined experimental protocols and comparative data benchmarks offer a clear path for researchers to systematically evaluate its therapeutic potential. The hypothetical results indicate that this compound could exhibit moderate antibacterial and significant anticancer activities, possibly through the inhibition of key enzymes. Further studies, including in vivo efficacy and toxicology assessments, would be the logical next steps following this initial in vitro validation.
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- Antitumor activity of thiazoles. (n.d.).
- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
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- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
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Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][10]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI.
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A Comparative Guide to Thiazole-Based Compounds: Synthesis, Bioactivity, and Mechanistic Insights
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its remarkable versatility as a scaffold for developing therapeutic agents with a broad spectrum of activities.[1][2] This guide provides a comparative analysis of thiazole-based compounds, delving into their synthesis, biological performance supported by experimental data, and the underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document offers a blend of technical accuracy and field-proven insights to inform and guide future research endeavors.
The Synthetic Landscape: Mastering the Thiazole Core
The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis remaining a prominent and highly effective method.[3][4] This reaction, first described in 1887, involves the condensation of an α-haloketone with a thioamide.[4] The simplicity of the reagents and the typically high yields make it a favored approach for generating a diverse library of thiazole derivatives.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a representative Hantzsch synthesis, a foundational technique for any researcher working with thiazole-based compounds.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Stir bar, 20 mL scintillation vial, 100 mL beaker, Büchner funnel, side-arm flask, filter paper, watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This deprotonates the thiazole, leading to the precipitation of the neutral, water-insoluble product.[5]
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Spread the solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Expected Outcome: A crystalline solid of 2-amino-4-phenylthiazole.
Synthetic Workflow Diagram
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Comparative Biological Activity: A Data-Driven Analysis
The true value of thiazole-based compounds lies in their diverse pharmacological activities. This section presents a comparative analysis of their performance in two key therapeutic areas: oncology and infectious diseases, supported by quantitative experimental data.
Anticancer Activity: Targeting Cellular Proliferation
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key signaling pathways.[6][7] The following table summarizes the in vitro cytotoxic activity of selected thiazole compounds against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [8] |
| 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | - | [9] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | - | - | [10] |
| 1d | Various | Promising | - | - | [11] |
Analysis: The data clearly indicates that specific substitutions on the thiazole ring can lead to highly potent anticancer activity, in some cases exceeding that of the reference compounds. For instance, compound 4c shows significantly higher potency against the MCF-7 breast cancer cell line compared to staurosporine.[8] Similarly, compound 4i exhibits sub-micromolar activity against the SaOS-2 osteosarcoma cell line.[10] These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of thiazole-based compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Thiazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate overnight.[12]
-
Treat the cells with various concentrations of the thiazole-based compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides a comparative overview of the MIC values for selected thiazole derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| 3 | S. aureus | 0.23 - 0.70 | - | - | [15] |
| 3 | E. coli | 0.23 - 0.70 | - | - | [15] |
| 9 | C. albicans | 0.06 - 0.23 | - | - | [15] |
| 43a | S. aureus | 16.1 (µM) | Norfloxacin | - | [1] |
| 43a | E. coli | 16.1 (µM) | Norfloxacin | - | [1] |
| 43b | A. niger | 16.2 (µM) | Fluconazole | - | [1] |
Analysis: The presented data highlights the broad-spectrum antimicrobial potential of thiazole-based compounds. Compound 3 demonstrates potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[15] Furthermore, compound 9 exhibits significant antifungal activity against C. albicans.[15] The micromolar MIC values for compounds 43a and 43b against various bacterial and fungal strains further underscore the therapeutic promise of this chemical class.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiazole-based test compounds
-
Sterile saline or broth
-
Multipipettor
Procedure:
-
Prepare a 2x stock solution of the thiazole-based compound in the appropriate broth medium.[2]
-
Dispense 100 µL of broth into all wells of a 96-well plate.[2]
-
Add 100 µL of the 2x stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.[2]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with 5 µL of the standardized inoculum.[2]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Mechanistic Insights: Unraveling the Pathways of Action
Understanding the mechanism of action is crucial for the rational design of more effective and selective therapeutic agents. Thiazole-based compounds exert their biological effects through a variety of mechanisms.
Anticancer Mechanisms
Many anticancer thiazole derivatives function by inducing apoptosis , or programmed cell death. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
This diagram illustrates how certain thiazole derivatives can inhibit key components of the PI3K/Akt/mTOR pathway, such as PI3K, Akt, and mTOR itself.[6] By blocking these signaling nodes, these compounds can effectively halt the downstream processes that drive cancer cell proliferation and survival.
Antimicrobial Mechanisms
The antimicrobial action of thiazole-based compounds can be attributed to the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase , an enzyme crucial for bacterial DNA replication.[16] Others are known to inhibit 14α-demethylase , an important enzyme in fungal ergosterol biosynthesis.[15]
Caption: Mechanisms of action for antimicrobial thiazole derivatives.
By inhibiting these vital enzymes, thiazole compounds can effectively disrupt essential cellular processes in bacteria and fungi, leading to their demise.
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of thiazole-based compounds as a versatile scaffold for the development of novel therapeutics. The robust synthetic methodologies, coupled with the impressive and diverse biological activities, make this class of compounds a fertile ground for future drug discovery efforts. The data presented herein provides a clear rationale for the continued exploration of thiazole derivatives. Future research should focus on leveraging structure-activity relationship insights to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action will be pivotal in identifying novel therapeutic targets and developing more effective treatment strategies for a wide range of diseases.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available from: [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available from: [Link]
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Broth Microdilution. MI - Microbiology. Available from: [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]
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A Comparative Guide to Assessing the Specificity of N-2-Thiazolylacetoacetamide
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic agents is intrinsically linked to the pursuit of molecular specificity. Compounds that precisely engage their intended biological target while minimizing off-target interactions are paramount for developing safer and more effective medicines. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] When combined with an acetoacetamide moiety—a versatile scaffold known to participate in various biological interactions—the resulting molecule, N-2-Thiazolylacetoacetamide, emerges as a compound of significant interest.[2][3]
However, the therapeutic potential of any new chemical entity is contingent upon a rigorous evaluation of its selectivity. High specificity ensures that the desired therapeutic effect is achieved without triggering unintended physiological events that can lead to adverse effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of this compound. We will objectively compare its hypothetical performance with relevant alternatives, provide detailed experimental protocols for robust specificity profiling, and present a logical workflow for data interpretation, grounded in established scientific principles.
Section 1: Rationale and Strategy for Specificity Assessment
The fundamental goal of specificity profiling is to understand a compound's interaction landscape across a relevant biological space. For a novel compound like this compound, this involves a multi-tiered approach that moves from broad, high-throughput screening to detailed, mechanistic studies. A high degree of specificity is not merely an academic benchmark; it is a critical determinant of a compound's translational potential.
Our strategy is built on a logical progression designed to build confidence in the compound's mechanism of action and selectivity profile. This process is crucial for making informed, data-driven decisions in hit-to-lead and lead optimization campaigns.[4]
The Overall Workflow for Specificity Profiling
The assessment of molecular specificity is a systematic process. It begins with the identification of a primary target, followed by screening against a panel of related and unrelated targets to identify potential off-target interactions. Finally, cellular assays are employed to confirm target engagement and functional effects in a physiologically relevant environment.[5]
This pathway diagram illustrates the critical node targeted by this compound. Specific inhibition of urease is predicted to have a direct and potent effect on bacterial viability without interfering with host cellular pathways, highlighting the therapeutic potential of a highly specific inhibitor.
Conclusion
The rigorous assessment of compound specificity is a cornerstone of successful drug development. This guide outlines a systematic, multi-faceted approach to characterize the selectivity profile of this compound. By integrating robust biochemical assays, cellular target engagement studies, and comparative analysis against relevant benchmarks, researchers can build a comprehensive understanding of a compound's activity. The hypothetical data presented suggests that the acetoacetamide moiety may significantly enhance both potency and specificity compared to simpler analogs. This structured evaluation framework enables confident decision-making, guiding the optimization of promising molecules toward safe and effective therapeutic candidates.
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of N-2-Thiazolylacetoacetamide
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a cornerstone of robust and reliable research. This guide provides an in-depth technical exploration of the cross-reactivity of N-2-Thiazolylacetoacetamide, a compound featuring a core 2-aminothiazole ring—a scaffold present in numerous FDA-approved drugs.[1] While direct cross-reactivity data for this compound is not extensively published, this guide will establish a framework for its investigation by drawing parallels with well-documented instances of cross-reactivity in structurally related compounds and detailing the requisite experimental methodologies for its empirical determination.
At its core, cross-reactivity is the phenomenon where an agent, such as an antibody or a small molecule, initiates reactions with substances other than the primary target.[2] In drug development and diagnostic assays, this can lead to false positives or unexpected side effects.[2] For a small molecule like this compound, which can act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier like a protein—understanding its potential to be recognized by antibodies raised against other molecules is critical.[3][4]
This guide will delve into the structural rationale for potential cross-reactivity, present detailed experimental protocols to quantify these interactions, and provide a comparative analysis with relevant compound classes.
Table of Contents
-
Structural Rationale for Cross-Reactivity Assessment
-
Comparative Analysis: Lessons from Beta-Lactam Antibiotics
-
Experimental Investigation of Cross-Reactivity
-
Competitive ELISA for Screening
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
-
Data Interpretation and Reporting
-
References
Structural Rationale for Cross-Reactivity Assessment
The impetus for investigating the cross-reactivity of this compound stems from its core chemical structure. The thiazole ring is a key pharmacophore in a variety of bioactive molecules. When considering immunological cross-reactivity, the focus often shifts to shared structural motifs, or side chains, which can be recognized by the same antibody.
A prime and extensively studied example of side-chain-driven cross-reactivity is observed between penicillin and cephalosporin antibiotics.[5][6][7][8] Both classes of drugs are beta-lactam antibiotics, and while it was initially thought that the common beta-lactam ring was the primary cause of cross-sensitivity, further research has pointed to the similarity in their side chains as the main determinant.[6][8] For instance, amoxicillin and certain cephalosporins that share similar side chains have a higher likelihood of cross-reactivity.[9][10]
This principle is directly applicable to this compound. Any investigation into its cross-reactivity must consider other compounds, whether they are drugs, metabolites, or environmental chemicals, that also contain a thiazole ring or structurally analogous moieties.
Comparative Analysis: Lessons from Beta-Lactam Antibiotics
The history of beta-lactam antibiotic development provides a valuable case study for predicting and understanding the potential cross-reactivity of this compound. The cross-reactivity between penicillins and cephalosporins is not absolute and depends on the specific compounds . For example, the risk of cross-reaction to cephalosporins in patients with a reported penicillin allergy is less than 1% in many cases.[11][12] However, this risk can increase significantly, to over 30%, when the cephalosporin has a side chain identical to the penicillin that caused the initial allergic reaction.[8]
This underscores the importance of a nuanced, structure-based approach to assessing cross-reactivity. It is not merely the presence of a thiazole ring in this compound that is of concern, but the entire molecular structure and how it might be presented to the immune system.
Below is a table summarizing the key takeaways from the cross-reactivity profiles of beta-lactam antibiotics, which can inform the investigation of this compound.
| Feature | Observation in Beta-Lactams | Implication for this compound Investigation |
| Primary Driver of Cross-Reactivity | Similar or identical side chains are more critical than the shared beta-lactam ring.[6][8] | The entire structure of this compound, not just the thiazole ring, should be compared against potential cross-reactants. |
| Magnitude of Cross-Reactivity | Varies significantly depending on the specific pairing of drugs.[5][9] | Cross-reactivity is not an all-or-nothing phenomenon; it needs to be quantified for each potential cross-reactant. |
| Clinical Significance | Can lead to adverse allergic reactions, including anaphylaxis in sensitized individuals.[5] | Understanding cross-reactivity is crucial for the safe development and use of this compound-containing products. |
Experimental Investigation of Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a multi-tiered experimental approach is recommended. This typically begins with a screening assay to identify potential cross-reactants, followed by a more detailed kinetic analysis to characterize the binding affinity of any identified interactions.
Competitive ELISA for Screening
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for detecting and quantifying small molecules in a sample.[13][14][15] This technique is particularly well-suited for screening for cross-reactivity because it measures the ability of a test compound to compete with a labeled antigen for binding to a specific antibody.[13][16]
The underlying principle is that if a compound in a sample has a similar structure to the target antigen, it will compete for the limited number of antibody binding sites, resulting in a decreased signal.[15] The degree of signal reduction is proportional to the concentration and binding affinity of the competing molecule.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity screening.
Detailed Protocol: Competitive ELISA
-
Hapten-Carrier Conjugation: To generate an immune response and for plate coating, this compound (a hapten) must be conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[17][18][19] This can be achieved through various cross-linking chemistries, such as EDC conjugation, which forms an amide bond between a carboxyl group on one molecule and an amine group on another.[19]
-
Antibody Production: Polyclonal or monoclonal antibodies specific for this compound are generated by immunizing animals with the hapten-carrier conjugate.
-
Plate Coating: A 96-well microtiter plate is coated with the this compound-carrier conjugate.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution such as 1% BSA in phosphate-buffered saline (PBS).
-
Competition Reaction: A mixture of a fixed concentration of the anti-N-2-Thiazolylacetoacetamide antibody and varying concentrations of the test compounds (potential cross-reactants) or the this compound standard is added to the wells.
-
Incubation: The plate is incubated to allow the antibody to bind to either the immobilized this compound or the free test compound in the solution.
-
Washing: The plate is washed to remove unbound antibodies and test compounds.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Signal Quantification: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the cross-reacting compound in the sample.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
For a more in-depth understanding of the binding kinetics and affinity of any identified cross-reactivity, Surface Plasmon Resonance (SPR) is the gold standard.[20][21][22] SPR is a label-free technique that measures the binding of an analyte (in this case, this compound or a cross-reactant) to a ligand (the antibody) immobilized on a sensor chip in real-time.[20][21]
This technique provides valuable data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[21]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: SPR workflow for kinetic analysis of cross-reactivity.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Antibody Immobilization: The anti-N-2-Thiazolylacetoacetamide antibody is immobilized on the surface of a sensor chip.
-
Analyte Preparation: Solutions of this compound and the potential cross-reacting compounds are prepared at various concentrations.
-
Binding Measurement: The analyte solutions are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the antibody-analyte interaction without denaturing the immobilized antibody.
-
Kinetic Analysis: The resulting sensorgrams are analyzed using specialized software to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Data Interpretation and Reporting
The data from the competitive ELISA and SPR experiments should be analyzed to provide a quantitative measure of cross-reactivity.
Competitive ELISA Data
For competitive ELISA, the results are typically expressed as the percent cross-reactivity, which is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. A higher percent cross-reactivity indicates a greater potential for the compound to interfere with the assay.
SPR Data
SPR provides a direct measure of binding affinity (K_D). A lower K_D value indicates a higher binding affinity. The affinities of the cross-reactants can be directly compared to the affinity of this compound for the antibody.
Data Summary Table
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Competitive ELISA (% Cross-Reactivity) | SPR (K_D) |
| This compound | 100% (Reference) | e.g., 10 nM |
| Alternative Compound A | e.g., 50% | e.g., 20 nM |
| Alternative Compound B | e.g., 5% | e.g., 200 nM |
| Alternative Compound C | e.g., <0.1% | No detectable binding |
Conclusion
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A Technical Guide to the Statistical Analysis of N-Acyl-2-Aminothiazole Experimental Data: A Comparative Framework
A Note on N-2-Thiazolylacetoacetamide: As a Senior Application Scientist, it is imperative to begin with a statement on the availability of data. A thorough review of the current scientific literature reveals a lack of publicly available, peer-reviewed experimental data for this compound. Therefore, this guide has been designed to provide a robust framework for the statistical analysis and comparison of this class of compounds. To achieve this, we will utilize a representative dataset of structurally related N-acyl-2-aminothiazole derivatives, which will allow us to demonstrate the principles of comparative analysis in a scientifically rigorous manner. The methodologies and analytical logic presented herein are directly applicable to the evaluation of this compound, should experimental data become available.
Introduction: The 2-Aminothiazole Scaffold and the Significance of N-Acylation
The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast number of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modification, with the N-acylation of the 2-amino group being a common strategy to modulate the compound's physicochemical properties and biological activity. The nature of the acyl group can significantly influence factors such as cell permeability, target binding affinity, and metabolic stability.
Comparative Analysis of In Vitro Anticancer Activity
The primary goal of a comparative analysis is to determine if and how modifications to a core chemical structure, in this case, the N-acyl group of a 2-aminothiazole, affect its biological activity. A common method for assessing anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The result is typically reported as an IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[3]
Below is a table of representative data for a series of N-acylated-2-amino-5-benzyl-1,3-thiazoles tested against a human glioblastoma cell line (U251). This will serve as our dataset for the subsequent statistical analysis.
| Compound ID | R Group (Acyl Moiety) | Chemical Structure | IC50 (µM) on U251 Cells |
| 1 | Acetyl (as in this compound) | Data Not Available | |
| 2a | Benzoyl | 15.2 ± 1.8 | |
| 2b | 4-Methylbenzoyl | 12.5 ± 1.5 | |
| 2c | 4-Chlorobenzoyl | 8.7 ± 1.1 | |
| 2d | 4-Methoxybenzoyl | 18.9 ± 2.2 | |
| 2e | Furan-2-carbonyl | 10.1 ± 1.3 | |
| Doxorubicin | (Reference Drug) | 1.2 ± 0.3 |
Note: The IC50 values for compounds 2a-2e are hypothetical but representative of data found in the literature for this class of compounds for illustrative purposes. Standard deviations are included to simulate real experimental data.
Statistical Analysis of Experimental Data: Unveiling Significant Differences
Visual inspection of the IC50 values in the table suggests that some compounds are more potent than others (a lower IC50 value indicates higher potency). However, to determine if these differences are statistically significant, a formal statistical analysis is required. This is crucial for making informed decisions in a drug discovery pipeline.
Causality Behind Experimental and Analytical Choices: We choose a one-way Analysis of Variance (ANOVA) followed by a Tukey's Honest Significant Difference (HSD) post-hoc test.
-
Why ANOVA? ANOVA is the appropriate statistical test for comparing the means of three or more groups to determine if there is a statistically significant difference between them. In this case, our "groups" are the different compounds, and the "means" are their average IC50 values.
-
Why a post-hoc test? A significant ANOVA result tells us that at least one group is different from the others, but it doesn't specify which groups. A post-hoc test, like Tukey's HSD, performs pairwise comparisons between all groups to identify which specific pairs have significantly different means.
Interpreting the Results: A hypothetical ANOVA on the data in the table would likely yield a p-value less than 0.05, indicating that there is a statistically significant difference in the mean IC50 values among the tested compounds. The subsequent Tukey's HSD test would provide p-values for each pairwise comparison (e.g., 2a vs. 2c, 2b vs. 2d).
Conversely, the difference between compound 2a (Benzoyl, IC50 = 15.2 µM) and 2b (4-Methylbenzoyl, IC50 = 12.5 µM) might not be statistically significant (p > 0.05), suggesting that the addition of a small methyl group in the para position does not significantly alter the activity in this context.
Structure-Activity Relationship (SAR) Insights: Based on this analysis, we can begin to build a structure-activity relationship profile. The data suggests that electron-withdrawing groups (like chloro) on the N-acyl phenyl ring enhance the anticancer activity of this scaffold against the U251 glioblastoma cell line. The presence of a heterocyclic acyl group (furan-2-carbonyl in 2e ) also appears to be favorable for activity. This information is invaluable for guiding the design of the next generation of compounds in a drug discovery project. For this compound, with its simple acetyl group, one might hypothesize that its activity would be modest, and that replacing the acetyl group with a substituted benzoyl or other aromatic acyl groups could be a promising strategy for enhancing potency.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are essential.
General Protocol for the Synthesis of N-Acyl-2-Aminothiazole Derivatives
This protocol describes a general method for the acylation of a 2-aminothiazole core.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-benzyl-1,3-thiazole (1.0 equivalent) in a suitable dry solvent such as dioxane or dichloromethane.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base and scavenger for the HCl that will be generated.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated-2-amino-5-benzyl-1,3-thiazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for MTT Cell Viability Assay
This protocol outlines the steps for determining the IC50 values of the synthesized compounds.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Seed human glioblastoma (U251) cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5] Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis and IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of N-acyl-2-aminothiazoles.
Logical Diagram of IC50 Determination
Caption: Logical workflow for determining IC50 values using the MTT assay.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 1-34. [Link]
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Horishny, V. Y., et al. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Indonesian Journal of Pharmacy, 31(3), 150-160. [Link]
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Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Matiychuk, V. S., et al. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][3][4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Journal of Organic and Pharmaceutical Chemistry, 13(4), 58-65. [Link]
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Abdel-Wahab, B. F., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-25. [Link]
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The N-2-Thiazolylacetoacetamide Scaffold: A Comparative Guide to a Versatile Building Block in Drug Discovery
In the landscape of medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. The N-2-Thiazolylacetoacetamide core, while not a therapeutic agent in itself, represents a pivotal building block for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of derivatives synthesized from this scaffold, offering experimental data and protocols to inform researchers in drug development.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The this compound scaffold provides a robust and adaptable platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of therapeutic properties.
Comparative Analysis of Biological Activity
The true potential of the this compound scaffold is realized through the diverse biological activities of its derivatives. This section compares the performance of various substituted analogs in key therapeutic areas, supported by peer-reviewed experimental data.
Anticancer Activity
Derivatives of the thiazole scaffold have demonstrated significant potential as anticancer agents.[6][7] A comparative study of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the 2-chloroacetamides exhibited significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[8] In contrast, the 2,2-dichloroacetamide derivatives showed negligible activity.[8] This highlights the critical role of the acetamide moiety in the scaffold's anticancer potential.
Further studies have shown that thiazole derivatives can induce apoptosis in cancer cells.[9] For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as potent inducers of apoptosis via the caspase pathway.[6]
Below is a table summarizing the anticancer activity of selected thiazole derivatives, demonstrating the influence of various substitutions on their efficacy.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 2-chloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat, MDA-MB-231 | Significant Cytotoxicity | [8] |
| 2,2-dichloro-N-(4-phenylthiazol-2-yl)acetamide | Various | Negligible Activity | [8] |
| Thiazole-hydrazinoacetyl derivative 4a | A549 (Lung) | Potent | [9] |
| Thiazole-hydrazinoacetyl derivative 4d | MCF-7 (Breast) | Potent | [9] |
| Compound 10a (thiazole-2-acetamide derivative) | PC-3 (Prostate) | 7 ± 0.6 µM | [7] |
| Compound 10a (thiazole-2-acetamide derivative) | MCF-7 (Breast) | 4 ± 0.2 µM | [7] |
Antimicrobial Activity
The thiazole nucleus is a cornerstone in the development of new antimicrobial agents, with many derivatives showing broad-spectrum activity.[1][4] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiazole ring.[2]
For example, a series of 2-phenylacetamido-thiazole derivatives showed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), with the most active compound exhibiting MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria.[3] Another study highlighted that the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring was beneficial for antibacterial activity.[2]
The following table compares the antimicrobial activity of different thiazole derivatives.
| Derivative Type | Microorganism | Activity (MIC) | Reference |
| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 µg/mL | [3] |
| 4-(methylthio)phenyl substituted thiazole | Bacteria | Good | [3] |
| 3-pyridyl substituted thiazole | Fungi | Good | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | 16.1 µM | [5] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of the core this compound scaffold and a common assay for evaluating the anticancer activity of its derivatives.
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.
Materials:
-
2-Aminothiazole
-
Ethyl acetoacetate
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for reaction and workup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 2-aminothiazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Visualizing the Synthetic Pathway
The synthesis of this compound derivatives can be visualized as a streamlined workflow, starting from readily available precursors.
Caption: Synthetic workflow for this compound derivatives.
Conclusion
The this compound scaffold is a valuable and versatile platform in medicinal chemistry. The ease of its synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutics. The comparative data presented in this guide demonstrate that subtle changes to the scaffold's structure can lead to significant differences in biological activity, underscoring the importance of continued exploration and optimization of its derivatives for various therapeutic applications. The provided protocols offer a foundation for researchers to further investigate this promising class of compounds.
References
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- Ghotas, H. A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(22), 8003. [Link]
- Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 22(16), 8898. [Link]
- Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8048. [Link]
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The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to N-2-Thiazolylacetoacetamide Analogs
In the relentless pursuit of novel therapeutic agents, the thiazole nucleus has consistently emerged as a privileged scaffold, underpinning a diverse array of biologically active compounds.[1][2] Its presence in natural products like vitamin B1 and penicillin serves as a testament to its fundamental role in biological processes.[1] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: N-2-Thiazolylacetoacetamide analogs. By synthesizing data from multiple studies, we will provide a comparative analysis of their anticancer and antimicrobial potential, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of thiazole derivatives for therapeutic innovation.
The Thiazole Core: A Gateway to Diverse Bioactivities
The five-membered aromatic ring containing sulfur and nitrogen atoms, the thiazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of the thiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide will focus on this compound and its analogs, exploring how modifications to this core structure influence their therapeutic efficacy.
Anticancer Activity: Unraveling the SAR of Thiazole Analogs
The quest for more effective and less toxic anticancer agents is a driving force in medicinal chemistry. Thiazole-containing compounds have shown significant promise in this area.[1][4][5]
The Influence of Substituents on Cytotoxicity
A critical aspect of SAR studies is understanding how different functional groups appended to the core structure impact biological activity. In the case of this compound analogs, substitutions on the phenyl ring of related phenylacetamide derivatives have been shown to be a key determinant of their cytotoxic potency against various cancer cell lines.
For instance, a study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed that the position and nature of the substituent on the phenyl ring significantly modulated their anticancer activity.[6][7] The evaluation of these compounds against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines demonstrated that:
-
An ortho-chloro substituent on the phenyl ring resulted in the highest activity against the SKNMC cell line (IC50 = 4.5 ± 0.035 µM).[6][7]
-
A meta-methoxy group led to the best cytotoxic activity against the HT-29 cell line (IC50 = 3.1 ± 0.030 µM).[6][7]
-
A meta-fluoro substituent was most effective against the PC3 cell line (IC50 = 12.6 ± 0.302 µM).[6][7]
These findings underscore the importance of electronic and steric factors in the interaction of these molecules with their biological targets. While none of the synthesized derivatives in this particular study surpassed the potency of the reference drug doxorubicin, the observed trends provide a valuable roadmap for future optimization.[6][7]
Another study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives highlighted the role of these compounds as inducers of apoptosis via the caspase pathway.[8] Specifically, derivatives with 3-chloro (4b) and 4-chloro (4c) substitutions on the phenyl ring were found to be the most effective in activating caspases 3 and 9 in the MCF7 breast cancer cell line.[8]
Table 1: Comparative Anticancer Activity of this compound Analogs and Related Derivatives
| Compound ID | Core Structure | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | 2-Chloro | SKNMC | 4.5 ± 0.035 | [6][7] |
| 3h | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | 3-Methoxy | HT-29 | 3.1 ± 0.030 | [6][7] |
| 3b | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | 3-Fluoro | PC3 | 12.6 ± 0.302 | [6][7] |
| 4b | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | 3-Chloro | MCF-7 | Not specified | [8] |
| 4c | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | 4-Chloro | MCF-7 | Not specified | [8] |
| Doxorubicin | - | - | SKNMC, HT-29, PC3 | Not specified | [6][7] |
Mechanism of Action: Targeting Key Cellular Pathways
Understanding the mechanism of action is paramount for rational drug design. Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases and induction of apoptosis.[3][4] For example, 2-Acetamidothiazole has been suggested to inhibit phosphatidylinositol-3 kinase (PI3K) or other enzymes involved in cell growth.[4] Thiazolidinediones, a related class of compounds, are known to induce apoptosis by disrupting the cell cycle and inhibiting the function of anti-apoptotic proteins like Bcl-2/Bcl-xL, leading to the activation of caspases.[3]
Caption: Workflow for the agar diffusion antibacterial assay.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substituents and structural motifs in determining the biological activity of these compounds. The consistent demonstration of potent in vitro activity warrants further investigation, including in vivo efficacy studies and toxicological profiling. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and medicinal chemistry approaches will be instrumental in accelerating the development of the next generation of thiazole-based therapeutics.
References
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2018). Iranian Journal of Pharmaceutical Research, 17(1), 135–145. Retrieved from [Link]
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Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal, In press. Retrieved from [Link]
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Synthesis and structure–activity relationship of thioacetamide-triazoles against Escherichia coli. (2022). Molecules, 27(4), 1386. Retrieved from [Link]
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N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. (2018). Iranian Journal of Pharmaceutical Research, 17(1), 135-145. Retrieved from [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). Archiv der Pharmazie, 346(11), 812-818. Retrieved from [Link]
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Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). ChemistryOpen, 13(5), e202400147. Retrieved from [Link]
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Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4312. Retrieved from [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). In Thiazole and Its Derivatives. IntechOpen. Retrieved from [Link]
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Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. (2020). International Journal of Nanomedicine, 15, 3425–3441. Retrieved from [Link]
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1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. Retrieved from [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). ACS Infectious Diseases, 9(4), 856–870. Retrieved from [Link]
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Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. (2014). ChemMedChem, 9(10), 2329-2340. Retrieved from [Link]
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Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. (2025). Research Square. Retrieved from [Link]
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New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2021). RSC Advances, 11(42), 26269-26280. Retrieved from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2436. Retrieved from [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(17), 7785–7819. Retrieved from [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Research in Pharmaceutical Sciences, 12(4), 284–291. Retrieved from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega, 8(11), 10489–10500. Retrieved from [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3472-3477. Retrieved from [Link]
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Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia, 2(4), 1834-1847. Retrieved from [Link]
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Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). Molecules, 26(16), 4998. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-2-Thiazolylacetoacetamide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-2-Thiazolylacetoacetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy and self-validating system for your laboratory's chemical waste management.
Hazard Profile and Precautionary Data: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound presents specific risks that must be mitigated through appropriate handling and personal protective equipment (PPE).
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
| Hazard Classification | Description | GHS Pictogram |
| Serious Eye Irritation | Causes serious eye irritation (H319).[1] |
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
While specific toxicological data for this compound is limited, structurally similar compounds containing thiazole and acetamide moieties warrant a conservative approach to handling.[2] Thiazole-containing compounds can have a range of biological activities, and some acetamide derivatives are suspected of causing cancer.[3][4][5] Therefore, treating this compound with a high degree of caution is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[6][7]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Do not dispose of this chemical down the sink or in regular trash.[8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office, treat all this compound waste as hazardous.[8]
-
Segregate Waste Streams:
-
Solid Waste: Collect un-used or expired solid this compound, as well as grossly contaminated items like weigh boats, filter paper, and gloves, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams unless permitted by your EHS office.[9]
-
Step 2: Selecting a Compatible Waste Container
-
Material Compatibility: Choose a container made of a material that is compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice.
-
Leak-Proof and Sealable: The container must have a secure, screw-on cap to prevent leaks and spills.[10] It should be kept closed at all times except when adding waste.[10]
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a critical component of safe waste disposal.
-
"Hazardous Waste": Clearly label the container with the words "Hazardous Waste."[8]
-
Full Chemical Name: Write the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazard, which is "Eye Irritant."
-
Contact Information: Include the name and contact information of the generating researcher or lab.[10]
Managing Spills: A Calm and Controlled Response
In the event of a small spill of solid this compound:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Prevent the spread of the powder. Avoid generating dust.[8]
-
Clean-up: Gently sweep up the spilled solid material and place it into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Bulk Disposal: The Professional Approach
For the disposal of larger quantities of this compound, a licensed chemical waste disposal company must be engaged.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures and contracts with licensed waste disposal vendors.[9]
-
Provide Necessary Information: Be prepared to provide the EHS office with the full chemical name, quantity of waste, and a copy of the Safety Data Sheet (SDS).
-
Schedule a Pickup: Arrange for a scheduled pickup of the properly labeled and sealed waste container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure they are not only compliant with regulations but are also fostering a culture of safety within their laboratories. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most current information.
References
-
Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Available from: [Link]
-
Penta chemicals. Acetamide - SAFETY DATA SHEET. Available from: [Link]
-
Loba Chemie. ACETAMIDE FOR SYNTHESIS. Available from: [Link]
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University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Available from: [Link]
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University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available from: [Link]
-
ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF. Available from: [Link]
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HW Drugs. EPA Subpart P Regulations. Available from: [Link]
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US EPA. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
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US EPA. Hazardous Waste. Available from: [Link]
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PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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US EPA. Management of Hazardous Waste Pharmaceuticals. Available from: [Link]
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US EPA. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of N-2-Thiazolylacetoacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of N-2-Thiazolylacetoacetamide (CAS No. 705-87-3). This document moves beyond a simple checklist, offering a procedural and causal framework to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
This compound is a solid chemical compound that presents a primary, significant hazard of causing serious eye irritation[1]. While extensive toxicological data is not widely available, the precautionary principle dictates that it should be handled with measures in place to prevent all routes of exposure: dermal, ocular, and inhalation. The thiazole moiety is a common scaffold in pharmacologically active compounds, and while this speaks to its utility, it also underscores the potential for biological activity that warrants respectful and careful handling[2].
Key Hazard Information:
| Hazard Statement | GHS Classification | Primary Concern |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation[1] |
Given the nature of the compound as a solid, the risk of generating airborne dust during handling is a critical consideration for preventing ocular and potential respiratory exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not merely a procedural step but a foundational element of a safe experimental workflow. Each component is chosen to mitigate specific, identified risks.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is your primary defense against the inhalation of any fine particulates.
Fume Hood Best Practices:
-
Sash Position: Maintain the sash at the lowest possible height that is practical for your work to maximize capture velocity.
-
Work Area: Conduct all manipulations at least six inches inside the plane of the sash.
-
Airflow: Avoid placing large equipment inside the hood that could disrupt airflow patterns. Do not use the fume hood for chemical storage.
Eye and Face Protection: Preventing Irreversible Damage
As the most significant documented hazard is serious eye irritation, robust eye protection is mandatory[1].
-
Mandatory Eyewear: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement at all times within the laboratory where this chemical is present.
-
Enhanced Protection: When handling the solid powder or any procedure with a risk of splashing, chemical splash goggles are required. They form a protective seal around the eyes, offering superior protection from dust and liquid splashes.
-
Face Shields: For larger scale operations or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Selecting the Appropriate Gloves
Choosing the correct gloves is crucial to prevent dermal exposure. Nitrile gloves are a common choice in many laboratories and offer good protection against a range of chemicals.
-
Recommended Glove Material: For handling this compound, nitrile gloves are recommended. Nitrile provides good resistance to a variety of organic compounds and is a suitable choice for handling this solid and its solutions[3][4].
-
Glove Thickness and Inspection: A standard thickness for laboratory use is appropriate. Before each use, visually inspect gloves for any signs of degradation or punctures.
-
Donning and Doffing: Always don and doff gloves correctly to avoid contaminating your skin. Never touch personal items like phones or door handles with gloved hands.
-
Immediate Removal: If you suspect a breach in your glove's integrity or if you experience any chemical contact, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Protective Clothing: Shielding Against Contamination
A laboratory coat is essential for protecting your skin and personal clothing from contamination.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times.
-
Additional Protection: For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat can provide an additional layer of protection.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Have a designated waste container ready for contaminated materials.
Step 2: Weighing and Transfer of Solid this compound
-
Perform all weighing and transfer operations within the fume hood.
-
To minimize dust generation, handle the solid gently. Avoid scooping or pouring from a height.
-
Use a clean spatula for transfers.
-
If weighing on an analytical balance, ensure the draft shield is in place.
Step 3: Solution Preparation
-
When dissolving the solid, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep containers covered as much as possible during dissolution.
Step 4: Post-Handling and Decontamination
-
Clean all reusable equipment thoroughly after use.
-
Wipe down the work surface of the fume hood with an appropriate solvent and then a cleaning agent.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
Step 5: PPE Removal and Personal Hygiene
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat and then eye protection.
-
Wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.
Emergency Procedures: Preparedness and Response
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[1].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water[1].
-
Seek medical attention if irritation develops or persists.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and spent gloves, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Pathway:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal[5][6][7].
Visual Workflow and Logic Diagrams
To further clarify the procedural steps and safety logic, the following diagrams are provided.
Caption: Workflow for handling this compound.
Caption: PPE selection logic for this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. Available at: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]
-
EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. Eagle Protect. Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. Available at: [Link]
-
Anaerobic solubilisation of nitrogen from municipal solid waste (MSW). ResearchGate. Available at: [Link]
-
Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available at: [Link]
-
Ansell Alphatec 53-001 Neoprene & Nitrile Coated Gloves Chemical Compatibility Guide. New Pig. Available at: [Link]
-
Migration of Sulfur and Nitrogen in the Pyrolysis Products of Waste and Contaminated Plastics. MDPI. Available at: [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment. Available at: [Link]
-
Emission characteristics of nitrogen and sulfur containing pollutants during the pyrolysis of oily sludge with and without catalysis. ResearchGate. Available at: [Link]
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Chemical Resistance of Gloves. University of California, Irvine Environmental Health & Safety. Available at: [Link]
-
Resistance To Chemicals of Common Glove Materials. University of California, Berkeley. Available at: [Link]
-
Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. PubMed. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]
-
Absorption of Toxicants from the Ocular Surface: Potential Applications in Toxicology. MDPI. Available at: [Link]
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- 3. safety.fsu.edu [safety.fsu.edu]
- 4. safetyware.com [safetyware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
